Cefprozil
Description
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-PBFPGSCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022767 | |
| Record name | Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.49e-01 g/L | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92665-29-7 | |
| Record name | Cefprozil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92665-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 225 °C | |
| Record name | Cefprozil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefprozil's Z and E Isomers: A Technical Guide to Their Differential Activity and Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cefprozil, a second-generation oral cephalosporin, is distinguished by its existence as a stable mixture of geometric isomers, specifically the Z (cis) and E (trans) forms, in an approximate 90:10 ratio.[1][2] This technical guide provides a comprehensive analysis of the differential biological activities and pharmacokinetic profiles of these two isomers. While their pharmacokinetic behaviors are largely comparable, their antibacterial potencies diverge significantly, particularly against Gram-negative pathogens. The Z-isomer is the primary contributor to this compound's efficacy against this bacterial class.[3][4] This document details the underlying data, outlines the experimental protocols for isomer separation and analysis, and presents the mechanism of action, offering a critical resource for researchers in pharmacology and drug development.
Introduction: The Stereochemistry of this compound
This compound's chemical structure features a propenyl group at position 3 of the dihydrothiazine ring, which gives rise to geometric isomerism.[5] The drug product is a mixture of the Z (cis) and the more thermodynamically stable, but less abundant, E (trans) isomer. The bactericidal action of this compound, like other β-lactam antibiotics, stems from the inhibition of bacterial cell-wall synthesis. However, the spatial orientation of the propenyl group significantly influences the molecule's interaction with its target enzymes, particularly in Gram-negative bacteria. Understanding the distinct contributions of each isomer is crucial for optimizing therapeutic efficacy and for regulatory purposes.
Differential Antibacterial Activity
The most significant difference between the this compound isomers lies in their intrinsic antibacterial activity. While both isomers exhibit similar potency against many Gram-positive organisms, the Z-isomer is markedly more active against Gram-negative bacteria.
Key Findings:
-
Gram-Positive Bacteria: The antibacterial activities of the Z and E isomers are comparable against susceptible Gram-positive species like Streptococcus pyogenes, Streptococcus pneumoniae, and Staphylococcus aureus (methicillin-susceptible strains).
-
Gram-Negative Bacteria: The Z-isomer is reported to be six to eight times more potent than the E-isomer against key Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.
This differential activity underscores that the Z-isomer is the principal active moiety responsible for this compound's efficacy against Gram-negative infections.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the differential activity of this compound's isomers. The values represent a synthesis of data reported in the literature, where specific Minimum Inhibitory Concentration (MIC) values for purified isomers are often not published. The fold difference for Gram-negative bacteria is the most consistently reported quantitative finding.
| Bacterial Class | Representative Pathogens | Z-Isomer Activity | E-Isomer Activity | Potency Ratio (Z vs. E) |
| Gram-Positive | Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (MSSA) | High | High | ~ 1:1 |
| Gram-Negative | Haemophilus influenzae, Moraxella catarrhalis | High | Low to Moderate | 6-8 : 1 |
Pharmacokinetic Profiles of Z and E Isomers
Despite their different antibacterial potencies, the Z and E isomers of this compound exhibit remarkably similar pharmacokinetic profiles following oral administration. The body absorbs, distributes, and eliminates both isomers in a nearly identical manner. This similarity simplifies pharmacokinetic modeling but also means that the less active E-isomer is systemically available alongside the more active Z-isomer.
Data Presentation: Comparative Pharmacokinetic Parameters
The data below, derived from a study in pediatric patients, illustrates the comparable pharmacokinetic behavior of the two isomers after oral administration.
| Parameter | Z-Isomer (cis) | E-Isomer (trans) | Units |
| Dose | 15 mg/kg | 15 mg/kg | mg/kg |
| Cmax (Peak Plasma Concentration) | 12.09 | 1.16 | µg/mL |
| Tmax (Time to Peak Concentration) | 1 | 1 | hours |
| t½ (Elimination Half-life) | 1.63 | 1.61 | hours |
| AUC (Area Under the Curve) | 30.48 | 2.89 | µg·h/mL |
Note: The absolute values for Cmax and AUC are proportional to the ~90:10 ratio of the isomers in the administered dose.
Mechanism of Action and Interaction with Penicillin-Binding Proteins (PBPs)
The bactericidal effect of this compound is achieved by inhibiting the transpeptidase activity of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. This inhibition leads to cell lysis and death. The difference in activity between the Z and E isomers, particularly against Gram-negative bacteria, is likely due to stereospecific differences in their binding affinity to the target PBPs.
Caption: this compound's mechanism of action, highlighting the differential PBP inhibition by Z and E isomers.
Experimental Protocols
Isomer Separation by High-Performance Liquid Chromatography (HPLC)
Separation and quantification of the Z and E isomers are critical for quality control and pharmacokinetic studies. A validated reverse-phase HPLC method is typically employed.
Workflow for Isomer Analysis
Caption: Experimental workflow for the separation and quantification of this compound isomers.
Table: Example HPLC Method Parameters
| Parameter | Value |
| Column | Cogent Phenyl Hydride™, 4µm, 100Å |
| Dimensions | 4.6 x 75mm |
| Mobile Phase A | DI Water / 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile / 0.1% Formic Acid |
| Gradient | 5% B to 20% B over 6 minutes |
| Flow Rate | 1.0 mL/minute |
| Temperature | 45°C |
| Detection | UV at 280 nm |
| Typical Retention (Z-isomer) | ~5.5 min |
| Typical Retention (E-isomer) | ~8.4 min |
Antibacterial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) are determined for the purified isomers using standard methods established by the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: The purified Z and E isomers of this compound are obtained via preparative HPLC.
-
Inoculum Preparation: Standardized suspensions of bacterial isolates are prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay: Broth microdilution or agar dilution methods are used. Serial twofold dilutions of each purified isomer are prepared in microtiter plates or agar.
-
Incubation: The bacterial inoculum is added to each dilution, and the plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the isomer that completely inhibits visible bacterial growth.
Stability and Interconversion
This compound isomers can undergo reversible interconversion. Studies on the stability of this compound in oral suspension show that the isomerization reaction is approximately 10 times faster than the degradation of the individual isomers. This highlights the importance of formulation and storage conditions in maintaining the optimal 90:10 isomeric ratio to ensure consistent efficacy.
Conclusion and Implications for Drug Development
The differential activity of this compound's Z and E isomers is a clear example of stereospecificity in drug action. The Z-isomer is the primary driver of the drug's activity against Gram-negative pathogens, while both isomers contribute to its Gram-positive coverage. Their nearly identical pharmacokinetic profiles ensure that the observed clinical efficacy is a direct reflection of this combined antibacterial activity.
For drug development professionals, these findings have several implications:
-
Manufacturing: Strict control over the synthesis process is required to consistently produce the ~90:10 Z:E isomeric ratio.
-
Formulation: The formulation must ensure the stability of this ratio throughout the product's shelf life, minimizing interconversion.
-
Regulatory Affairs: A thorough characterization of both isomers and a justification for the chosen isomeric ratio are essential components of the drug approval process.
-
Future Research: Investigating the precise molecular interactions between each isomer and the various bacterial PBPs could provide insights for the rational design of future cephalosporins with enhanced activity spectra.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of this compound in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetics of Cis-, Trans-, and Total this compound in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Cefprozil's Binding Affinity for Penicillin-Binding Proteins (PBPs): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation cephalosporin antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This inhibition is achieved through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). The affinity of this compound for various PBPs is a critical determinant of its spectrum of activity and clinical efficacy against different bacterial pathogens. This technical guide provides a comprehensive overview of this compound's binding affinity for PBPs in key bacterial species, details the experimental protocols used to determine these affinities, and illustrates the underlying molecular interactions.
Mechanism of Action: PBP Inhibition
This compound, like other β-lactam antibiotics, functions by acylating the active site of PBPs.[1] PBPs are a group of bacterial enzymes, primarily transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.
The β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows this compound to bind to the active site of the PBP and form a stable, covalent acyl-enzyme intermediate. This irreversible inhibition of PBP activity disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell death.[1]
Caption: this compound inhibits PBP, disrupting cell wall synthesis and leading to cell lysis.
Quantitative Binding Affinity Data
The binding affinity of this compound for specific PBPs is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. This data is crucial for understanding the antibacterial spectrum and potency of this compound.
Streptococcus pneumoniae
Streptococcus pneumoniae is a major cause of community-acquired pneumonia, meningitis, and otitis media. The primary targets for β-lactam antibiotics in this organism are PBPs 1a, 2b, and 2x. The binding affinities of this compound for these PBPs in penicillin-susceptible, -intermediate, and -resistant strains have been determined.
| PBP Target | Penicillin Susceptibility | This compound IC50 (µg/mL) |
| PBP 1a | Susceptible | 1.0 |
| Intermediate | 1.0 | |
| Resistant | 4.0 | |
| PBP 2x | Susceptible | 0.5 |
| Intermediate | 1.0 | |
| Resistant | 4.0 | |
| PBP 2b | Susceptible | 8.0 |
| Intermediate | 8.0 | |
| Resistant | >16.0 |
Data sourced from Nagai et al., 2002.
Haemophilus influenzae
| PBP Target | This compound IC50 (µg/mL) |
| PBP 3 | Data not available in cited literature |
Escherichia coli
Escherichia coli is a common cause of various infections. PBP3 is a primary target for many cephalosporins in this organism. Specific IC50 values for this compound against E. coli PBPs are not detailed in the provided search results.
| PBP Target | This compound IC50 (µg/mL) |
| PBP 3 | Data not available in cited literature |
Experimental Protocols: Competitive PBP Binding Assay
The determination of PBP binding affinity is most commonly achieved through a competitive binding assay. This method measures the ability of an unlabeled antibiotic (e.g., this compound) to compete with a labeled β-lactam probe for binding to PBPs.
Principle
A fixed amount of bacterial membranes containing PBPs is incubated with varying concentrations of the test antibiotic. Subsequently, a fluorescently labeled β-lactam, such as BOCILLIN™ FL, is added. The amount of fluorescent signal associated with each PBP is inversely proportional to the binding affinity of the test antibiotic. The IC50 is then determined by quantifying the concentration of the test antibiotic that reduces the fluorescent signal by 50%.
Detailed Methodology
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Lyse the cells through methods such as sonication or French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a buffer for use in the binding assay.
-
-
Competitive Inhibition:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a serial dilution of this compound.
-
Include a control sample with no this compound.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) to allow for this compound to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as BOCILLIN™ FL, to each tube.
-
Incubate for a further 10-15 minutes at the same temperature to allow the fluorescent probe to bind to any unoccupied PBPs.
-
-
Detection and Quantification:
-
Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the intensity of the fluorescent band corresponding to each PBP.
-
Plot the percentage of inhibition of fluorescent signal against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for determining PBP binding affinity using a competitive assay.
Conclusion
This compound's antibacterial activity is directly linked to its ability to bind and inactivate essential penicillin-binding proteins in pathogenic bacteria. The quantitative data for Streptococcus pneumoniae demonstrates that this compound has a strong affinity for key PBPs, although this affinity can be reduced in resistant strains. While specific binding data for H. influenzae and E. coli requires further investigation, the established mechanism of action and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Understanding the nuances of this compound-PBP interactions is paramount for optimizing its clinical use and for the development of novel β-lactam antibiotics to combat evolving bacterial resistance.
References
A Technical Guide to Novel Semi-Synthetic Routes for Cefprozil Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of advanced semi-synthetic routes for the production of Cefprozil, a second-generation cephalosporin antibiotic. The focus is on novel enzymatic and chemo-enzymatic methods that offer significant advantages over traditional chemical syntheses in terms of efficiency, sustainability, and product purity. This document details the core methodologies, presents key quantitative data for comparison, and provides structured experimental protocols for the discussed synthetic routes.
Introduction to this compound Synthesis
This compound is a widely used oral antibiotic effective against a broad spectrum of bacteria.[1] Traditionally, its synthesis has involved multi-step chemical processes that often require harsh reaction conditions, toxic reagents, and complex purification procedures.[2] Recent research has focused on developing greener and more efficient enzymatic methods, primarily utilizing penicillin G acylase (PGA) and its engineered variants. These biocatalytic approaches offer higher specificity, milder reaction conditions, and reduced environmental impact.[3]
This guide will delve into three promising novel routes:
-
One-Pot, Two-Step Enzymatic Synthesis: A streamlined approach that combines multiple reaction steps in a single vessel, significantly improving process efficiency.
-
Enzymatic Synthesis in Aqueous Two-Phase Systems (ATPS): An innovative method that facilitates in situ product recovery and enhances reaction equilibrium, leading to higher yields.
-
Synthesis using Mutant Penicillin G Acylase: The application of protein engineering to develop biocatalysts with improved synthetic capabilities, such as a higher synthesis-to-hydrolysis (S/H) ratio.
Quantitative Data Summary
The following tables summarize the key quantitative data from various novel semi-synthetic routes for this compound production, allowing for a clear comparison of their efficiencies.
Table 1: Comparison of Different Enzymatic Synthesis Routes for this compound
| Synthesis Route | Key Enzyme | Starting Materials | Acyl Donor | Reaction System | Yield (%) | Purity (%) | Reference |
| One-Pot, Two-Step | Immobilized Penicillin Acylase | 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA) | 4-hydroxy-D-phenylglycine hydroxyethyl ester (HPGHE) | Aqueous | ~95 | Not Specified | [4] |
| Aqueous Two-Phase System | Immobilized Penicillin Acylase | 7-amino-3-(1-propenyl)-4-cephalosporanic acid (7-APRA) | (R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl) | PADB/PMDB | 99.39 | 88.02 (after crystallization) | [5] |
| Mutant Enzyme | Immobilized Penicillin G Acylase (βF24A mutant) | cis-7-APRA | D-p-hydroxyphenylglycine methyl ester (D-HPGME) | Aqueous | 99 | Not Specified |
Table 2: Optimized Reaction Conditions for Enzymatic this compound Synthesis
| Parameter | One-Pot, Two-Step | Aqueous Two-Phase System | Mutant Enzyme (βF24A) |
| pH | 7.0 | Not Specified | 6.0 |
| Temperature (°C) | 15-25 | Not Specified | 25 |
| Acyl Donor/Nucleus Molar Ratio | 2.5:1 | Not Specified | 3:1 |
| Enzyme Loading | Not Specified | Not Specified | 2.6 U/mL |
| Substrate Concentration | 50 mM GPRA | Not Specified | 100 mmol/L cis-7-APRA |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Immobilization of Penicillin G Acylase on Epoxy-Activated Resin
This protocol describes a general method for the covalent immobilization of Penicillin G Acylase (PGA) on a macroporous epoxy-activated resin, a common carrier for industrial applications.
Materials:
-
Penicillin G Acylase (PGA) solution
-
Epoxy-activated polymer resin (e.g., amino and epoxy polymer)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Sodium chloride (1 M)
-
Glycine solution (1 M, pH 8.0)
-
Distilled water
Procedure:
-
Resin Preparation: Wash the epoxy-activated resin extensively with distilled water to remove any preservatives or unreacted monomers.
-
Enzyme Solution Preparation: Prepare a solution of PGA in 0.1 M phosphate buffer (pH 8.0). The optimal enzyme concentration should be determined empirically but a starting point of 2.5 vol% can be used.
-
Immobilization:
-
Suspend the washed resin in the PGA solution.
-
Incubate the suspension at 25-37°C with gentle shaking for 20-24 hours. The epoxy groups on the resin will react with the amino groups on the surface of the enzyme, forming a covalent bond.
-
-
Washing:
-
After incubation, filter the resin and wash it with 0.1 M phosphate buffer (pH 8.0) to remove any unbound enzyme.
-
Wash the resin with a high ionic strength solution (e.g., 0.1 M phosphate buffer with 1 M NaCl) to remove any non-covalently bound enzyme.
-
Finally, wash the resin with distilled water until no protein is detected in the washings (e.g., by measuring absorbance at 280 nm).
-
-
Blocking of Unreacted Epoxy Groups: To prevent any non-specific adsorption during the synthesis reaction, block any remaining active epoxy groups on the resin by incubating it with a 1 M glycine solution (pH 8.0) for 2 hours at room temperature.
-
Final Wash and Storage: Wash the immobilized enzyme extensively with distilled water and store it at 4°C in a suitable buffer until use.
One-Pot, Two-Step Enzymatic Synthesis of this compound
This protocol is based on the one-pot synthesis of this compound from 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA).
Materials:
-
Immobilized Penicillin G Acylase
-
7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA)
-
4-hydroxy-D-phenylglycine hydroxyethyl ester (HPGHE)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve GPRA (50 mM) in 0.1 M phosphate buffer (pH 7.0).
-
Add the immobilized penicillin G acylase to the GPRA solution.
-
-
Step 1: Hydrolysis of GPRA:
-
Stir the reaction mixture at 15-25°C. The immobilized PGA will catalyze the hydrolysis of GPRA to form the intermediate 7-amino-3-propenyl-cephalosporanic acid (APRA).
-
-
Step 2: Acylation of APRA:
-
Once the hydrolysis has started (this can be monitored by HPLC), add HPGHE to the reaction mixture at a molar ratio of 2.5:1 (HPGHE:initial GPRA).
-
Continue the reaction under the same temperature and pH conditions. The immobilized PGA will then catalyze the acylation of the in situ generated APRA with HPGHE to form this compound.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the concentrations of GPRA, APRA, and this compound.
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (maximum this compound concentration), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
-
Enzymatic Synthesis of this compound in an Aqueous Two-Phase System (ATPS)
This protocol outlines the synthesis of this compound in an ATPS composed of pH-responsive copolymers, which allows for high yield and easier product separation.
Materials:
-
Immobilized Penicillin G Acylase
-
7-amino-3-(1-propenyl)-4-cephalosporanic acid (7-APRA)
-
(R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl)
-
pH-responsive copolymers (e.g., PADB and PMDB)
-
Potassium thiocyanate (KSCN)
-
Buffer solution (to maintain optimal pH)
Procedure:
-
ATPS Formation:
-
Prepare an aqueous two-phase system by mixing the appropriate concentrations of the PADB and PMDB copolymers in an aqueous buffer.
-
-
Partitioning of Reactants:
-
Add 7-APRA and D-HPGME-HCl to the ATPS. The reactants will preferentially partition into the PMDB-rich phase.
-
-
Enzymatic Synthesis:
-
Add the immobilized penicillin G acylase to the system. The enzyme will catalyze the synthesis of this compound from 7-APRA and D-HPGME-HCl.
-
Maintain the reaction at the optimal temperature and pH for the enzyme.
-
-
In Situ Product Extraction: As this compound is formed, it will preferentially partition into the PADB-rich phase, thus shifting the reaction equilibrium towards product formation and protecting the product from enzymatic hydrolysis. The optimal partition coefficient can be achieved with the addition of salts like KSCN (e.g., 40 mM).
-
Phase Separation and Product Recovery:
-
After the reaction is complete, allow the two phases to separate.
-
Isolate the PADB-rich phase containing the this compound.
-
-
Copolymer Recovery and Product Crystallization:
-
Adjust the pH of the PADB-rich phase to precipitate the copolymer, which can be recovered for reuse.
-
The remaining solution containing this compound can then be subjected to crystallization to obtain the pure product.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the described semi-synthetic routes.
General Workflow for Enzymatic this compound Synthesis
Caption: General workflow of enzymatic this compound synthesis.
One-Pot, Two-Step Enzymatic Synthesis Pathway
Caption: Reaction pathway for one-pot this compound synthesis.
Logical Flow of Synthesis in an Aqueous Two-Phase System
Caption: this compound synthesis and separation in an ATPS.
Conclusion
The development of novel semi-synthetic routes, particularly those employing enzymatic catalysts, represents a significant advancement in the production of this compound. These methods not only offer higher yields and purity but also align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. The one-pot synthesis, aqueous two-phase systems, and the use of engineered enzymes are powerful strategies that can lead to more economical and sustainable manufacturing processes for this important antibiotic. Further research into enzyme immobilization techniques and the development of even more robust biocatalysts will continue to drive innovation in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous two-phase systems : methods and protocols | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Penicillin G Acylase from Escherichia coli: Site-Directed Mutagenesis of the Protein Surface To Increase Multipoint Covalent Attachment - PMC [pmc.ncbi.nlm.nih.gov]
The Chemoenzymatic Path to Cefprozil: A Technical Guide to Precursor Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Cefprozil, a second-generation cephalosporin antibiotic, stands out for its efficacy against a broad spectrum of bacteria. Its unique chemical structure, particularly the (Z)-propenyl group at the C-3 position, presents a fascinating case study in the synergy of natural biosynthetic pathways and synthetic chemistry. This technical guide delves into the intricate journey of this compound's precursors, from the microbial fermentation of a foundational cephalosporin framework to the targeted chemical modifications that yield the final active pharmaceutical ingredient.
While a complete, natural biosynthetic pathway for this compound has not been identified, its production relies on a robust chemoenzymatic strategy. This involves the microbial biosynthesis of a key intermediate, Cephalosporin C, followed by a series of enzymatic and chemical transformations to introduce the characteristic side chains. This guide will illuminate this hybrid pathway, providing detailed insights into the biosynthetic machinery, chemical synthesis protocols, and analytical methodologies crucial for researchers in the field of antibiotic development.
The Foundation: Biosynthesis of Cephalosporin C
The journey to this compound begins with the well-characterized biosynthetic pathway of Cephalosporin C, primarily produced by the filamentous fungus Acremonium chrysogenum.[1][2][3] This intricate process starts with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.
Key Enzymatic Steps in Cephalosporin C Biosynthesis
The biosynthesis of Cephalosporin C is a multi-step enzymatic cascade, with key enzymes and their functions summarized below.
| Step | Enzyme | Gene | Substrate(s) | Product |
| 1 | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | pcbAB | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| 2 | Isopenicillin N synthase (IPNS) | pcbC | ACV | Isopenicillin N |
| 3 | Isopenicillin N epimerase | cefD | Isopenicillin N | Penicillin N |
| 4 | Deacetoxycephalosporin C synthase (DAOCS) / Deacetylcephalosporin C synthase (DACS) | cefEF | Penicillin N | Deacetoxycephalosporin C (DAOC) |
| 5 | Deacetylcephalosporin C O-acetyltransferase | cefG | Deacetylcephalosporin C (DAC), Acetyl-CoA | Cephalosporin C |
This table summarizes the core enzymatic reactions in the biosynthesis of Cephalosporin C, the foundational precursor for this compound.
The initial condensation of the three precursor amino acids is catalyzed by the large, multi-functional enzyme ACV synthetase.[4] The resulting tripeptide, ACV, is then cyclized by isopenicillin N synthase to form the bicyclic β-lactam structure of isopenicillin N.[4] Subsequent enzymatic modifications, including epimerization, ring expansion, and acetylation, lead to the final product, Cephalosporin C.
Quantitative Insights into Cephalosporin C Fermentation
The yield of Cephalosporin C in fermentation processes is a critical factor for the economic viability of this compound production. Various factors, including media composition and fermentation conditions, significantly influence the final titer.
| Parameter | Reported Value/Condition | Reference(s) |
| Producing Organism | Acremonium chrysogenum | |
| Typical Fermentation Time | 144 hours | |
| Optimal Temperature | 28°C | |
| Optimal pH | 7.2 | |
| Key Media Additive (Inducer) | Methionine (up to 4.0 g/L) | |
| Reported Cephalosporin C Titer | Up to 13,300 mg/L in high-yielding strains with spermidine addition | |
| Reported Cephalosporin C Titer | 1.96 g/L in a 30-L bioreactor with mixed inocula | |
| Reported Cephalosporin C Titer | 224 mg/L with optimized magnetite iron oxide nanoparticles and rice bran concentration |
This table provides a summary of key parameters and reported yields for the fermentation of Cephalosporin C.
The Chemoenzymatic Bridge: From Cephalosporin C to this compound Precursors
The transformation of the biosynthesized Cephalosporin C into the direct precursors of this compound is a testament to the power of chemoenzymatic synthesis. This phase focuses on modifying both the C-7 and C-3 positions of the cephalosporin core.
The key precursor for this compound is 7-amino-3-(1-propenyl)-cephalosporanic acid (7-APRA) . Its synthesis involves two major transformations from Cephalosporin C:
-
Enzymatic Deacylation at C-7: The D-α-aminoadipyl side chain at the C-7 position of Cephalosporin C is removed to yield 7-aminocephalosporanic acid (7-ACA). This is typically achieved using a two-step enzymatic process involving D-amino acid oxidase and glutaryl-7-ACA acylase, or a single-step process with a cephalosporin C acylase.
-
Chemical Modification at C-3: The acetoxymethyl group at the C-3 position is replaced with the characteristic 1-propenyl side chain. This is most commonly accomplished through a Wittig reaction .
Logical Workflow for this compound Precursor Synthesis
Experimental Protocols
General Protocol for HPLC Analysis of Cephalosporin Intermediates
High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring the progress of both the fermentation and the subsequent chemical modifications. The following is a general protocol that can be adapted for the analysis of Cephalosporin C and its derivatives.
a. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Buffer: 0.1 M Ammonium Acetate buffer, with the pH adjusted to 5.6 with 0.1 M acetic acid.
-
Organic Solvent: Acetonitrile or Methanol.
-
Isocratic Elution: A typical ratio is 95:5 (v/v) of the aqueous buffer to acetonitrile.
-
The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm or 265 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20-25 µL.
d. Sample Preparation:
-
Fermentation Broth: Centrifuge the sample to remove cells and particulate matter. The supernatant can be diluted with the mobile phase before injection.
-
Reaction Mixtures: Dilute the reaction mixture with the mobile phase to an appropriate concentration.
-
Standard Solutions: Prepare stock solutions of reference standards (e.g., Cephalosporin C, 7-ACA) in deionized water or a suitable solvent. Prepare a series of dilutions to create a calibration curve.
e. Data Analysis:
-
Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of the reference standards.
-
Use the calibration curve to determine the concentration of the analytes in the samples.
Representative Protocol for the Wittig Reaction to Form the 3-Propenyl Side Chain
The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound, it is used to introduce the 3-(1-propenyl) group onto the cephalosporin nucleus. The following is a generalized protocol based on descriptions of cephalosporin synthesis.
a. Starting Materials:
-
A 7-amino-3-halomethyl-3-cephem-4-carboxylic acid ester (e.g., 7-amino-3-chloromethyl-3-cephem-4-carboxylate). The 7-amino and 4-carboxyl groups are typically protected.
-
A phosphonium ylide (Wittig reagent) derived from a 2-halopropane (e.g., triphenylphosphine and 2-bromopropane).
b. General Reaction Scheme:
c. Reaction Conditions:
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base: A strong base is required to deprotonate the phosphonium salt to form the ylide. Examples include n-butyllithium or sodium hydride.
-
Temperature: The reaction is often carried out at low temperatures (e.g., -78°C to room temperature) to control reactivity and stereoselectivity.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
d. Work-up and Purification:
-
After the reaction is complete, it is typically quenched with water or an aqueous solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization to isolate the desired 3-(1-propenyl) cephalosporin derivative.
e. Deprotection:
-
The protecting groups on the 7-amino and 4-carboxyl groups are removed in subsequent steps to yield 7-amino-3-(1-propenyl)-cephalosporanic acid (7-APRA).
Conclusion
The synthesis of this compound precursors is a compelling example of modern drug development, where the efficiency of microbial biosynthesis is seamlessly integrated with the precision of synthetic organic chemistry. Understanding the intricacies of the Cephalosporin C biosynthetic pathway provides a robust platform for producing the core cephalosporin structure. The subsequent chemoenzymatic modifications, particularly the application of the Wittig reaction, are crucial for installing the unique 3-(1-propenyl) side chain that defines this compound's biological activity. This guide provides a foundational understanding of these processes, offering researchers and drug development professionals the necessary insights to innovate and optimize the production of this important antibiotic. Further research into novel enzymatic transformations for side chain modifications could pave the way for even more efficient and sustainable manufacturing processes for this compound and other semi-synthetic cephalosporins.
References
Cefprozil's Mechanism of Action Against Beta-Lactamase Producing Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefprozil, a second-generation cephalosporin, demonstrates notable efficacy against a range of bacterial pathogens, including those producing beta-lactamase enzymes. This document provides a detailed examination of the molecular mechanisms underpinning this compound's activity in the presence of beta-lactamase-mediated resistance. We will explore its interaction with penicillin-binding proteins (PBPs), its inherent stability against enzymatic hydrolysis by common beta-lactamases, and the structural attributes contributing to this resilience. This guide synthesizes available data to offer a comprehensive technical resource for the scientific community engaged in antimicrobial research and development.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, the primary bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis.[1][2][3][4][5] This process is initiated by the binding of this compound to essential enzymes known as penicillin-binding proteins (PBPs), which are located within the bacterial cell wall. PBPs are crucial for the final stages of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. By acylating the active site of these enzymes, this compound effectively halts the transpeptidation step, which is responsible for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
The Challenge of Beta-Lactamase Production
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The effectiveness of a β-lactam antibiotic against a resistant strain is therefore largely dependent on its stability in the presence of these enzymes.
This compound's Stability in the Presence of Beta-Lactamases
This compound has demonstrated a significant degree of stability against many common plasmid-mediated β-lactamases. This stability allows it to remain intact and active against certain β-lactamase-producing strains of bacteria.
Structural Basis for Beta-Lactamase Stability
The relative resistance of this compound to hydrolysis by beta-lactamases is attributed to its chemical structure. While specific structure-activity relationship details for this compound are not extensively detailed in the provided search results, the stability of cephalosporins is generally influenced by the substituents at the C-7 and C-3 positions of the cephem nucleus. For this compound, the (Z)-propenyl group at the C-3 position is a key feature. This particular side chain is thought to contribute to its stability against certain beta-lactamases.
In Vitro Activity Against Beta-Lactamase-Producing Strains
This compound has shown in vitro activity against a variety of beta-lactamase-producing organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Beta-Lactamase Producing Strains
| Bacterial Species | Beta-Lactamase Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | Producing | 2.0 | 4.0 | |
| Moraxella (Branhamella) catarrhalis | Producing | 2.0 | 4.0 | |
| Staphylococcus aureus | Producing | 2.0 | 4.0 |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
It is important to note that while this compound shows stability, its activity can be reduced against strains producing high levels of certain beta-lactamases or extended-spectrum β-lactamases (ESBLs).
Interaction with Penicillin-Binding Proteins (PBPs)
The efficacy of this compound, even in the presence of beta-lactamases, ultimately relies on its ability to bind to and inhibit PBPs. The affinity of this compound for various PBPs determines its spectrum of activity. In Streptococcus pneumoniae, for instance, cephalosporins generally exhibit high affinity for PBP1a and PBP2x. While specific data on the affinity of this compound for PBPs in beta-lactamase producing strains is not available in the provided search results, its demonstrated clinical efficacy suggests that it maintains sufficient binding to critical PBPs to exert its bactericidal effect.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of this compound dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Beta-Lactamase Hydrolysis Assay
The stability of this compound against specific beta-lactamases can be assessed using spectrophotometric methods.
-
Enzyme and substrate preparation: A purified and standardized solution of a specific beta-lactamase enzyme is prepared. A solution of this compound of known concentration is also prepared in a suitable buffer.
-
Reaction initiation: The hydrolysis reaction is initiated by adding the beta-lactamase to the this compound solution.
-
Spectrophotometric monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The rate of hydrolysis can then be calculated from the change in absorbance.
-
Data analysis: Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the rate of hydrolysis at different substrate concentrations.
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in this compound's mechanism of action and the counteracting effect of beta-lactamases.
Caption: this compound's primary mechanism of action.
Caption: The antagonistic action of beta-lactamase on this compound.
Conclusion
This compound's effectiveness against certain beta-lactamase-producing bacteria is a result of its inherent stability to enzymatic degradation, which allows it to reach its PBP targets and inhibit bacterial cell wall synthesis. While it is a valuable agent against many common respiratory and skin pathogens, the continued evolution of beta-lactamases, particularly ESBLs, necessitates ongoing surveillance of its activity and the development of new therapeutic strategies. This technical guide provides a foundational understanding of this compound's mechanism of action in the context of beta-lactamase resistance, intended to support further research and drug development efforts in this critical area.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C18H19N3O5S | CID 62977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cefzil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is this compound used for? [synapse.patsnap.com]
In Vitro Antibacterial Spectrum of Cefprozil Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefprozil against a range of anaerobic bacteria. This compound, a second-generation cephalosporin, has demonstrated efficacy against various pathogens, and this document delves into its specific activity against anaerobic organisms, which are crucial considerations in mixed infections and various clinical settings. This guide includes quantitative susceptibility data, detailed experimental protocols for determining antibacterial activity, and visual representations of the underlying molecular mechanisms.
In Vitro Antibacterial Activity of this compound
This compound has demonstrated in vitro activity against several clinically relevant anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency against a specific organism. The following tables summarize the available data on the in vitro susceptibility of various anaerobic species to this compound, presented as MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited).
Table 1: In Vitro Susceptibility of Gram-Negative Anaerobic Bacteria to this compound
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Prevotella melaninogenica | Not Specified | See Note 1 | ≤ 8 | [1] |
| Fusobacterium spp. | Not Specified | See Note 1 | ≤ 8 | [1] |
| Bacteroides fragilis group | Not Specified | >32 | >32 | [1] |
Note 1: Specific MIC50 values for these organisms were not available in the reviewed literature, but the FDA label indicates that ≥90% of strains have an MIC of ≤ 8 µg/mL.[1]
Table 2: In Vitro Susceptibility of Gram-Positive Anaerobic Bacteria to this compound
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clostridium difficile | Not Specified | See Note 2 | ≤ 8 | [1] |
| Clostridium perfringens | Not Specified | See Note 2 | ≤ 8 | |
| Peptostreptococcus spp. | Not Specified | See Note 2 | ≤ 8 | |
| Propionibacterium acnes | Not Specified | See Note 2 | ≤ 8 |
Note 2: Specific MIC50 values for these organisms were not available in the reviewed literature, but the FDA label indicates that ≥90% of strains have an MIC of ≤ 8 µg/mL.
Experimental Protocols for Anaerobic Susceptibility Testing
The determination of in vitro antibacterial activity against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods in its M11 document. The two primary methods are the agar dilution method and the broth microdilution method.
Agar Dilution Method (Wadsworth Method)
The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing. It is particularly useful for research and surveillance studies.
Workflow for CLSI Agar Dilution Method
References
The Dawn of a New Era in Cephalosporin Defense: An In-depth Technical Guide to the Early-Stage Discovery of Novel Cefprozil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. Cefprozil, a second-generation oral cephalosporin, has long been a valuable weapon against a range of bacterial pathogens. However, its efficacy is threatened by evolving resistance mechanisms. This technical guide delves into the core principles and methodologies underpinning the early-stage discovery of novel this compound derivatives. We will explore synthetic strategies for modifying the this compound scaffold, detail the critical experimental protocols for evaluating their biological activity, and present a framework for understanding the structure-activity relationships that govern their antibacterial potency and safety profile. This document aims to equip researchers with the foundational knowledge to design and identify the next generation of potent and resilient cephalosporin antibiotics.
Introduction: The Imperative for Novel this compound Derivatives
This compound distinguishes itself through its characteristic (Z)-propenyl group at the C-3 position of the cephem nucleus, contributing to its pharmacokinetic profile and antibacterial spectrum.[1] Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and, ultimately, bacterial lysis.
However, the emergence of β-lactamases, enzymes that hydrolyze the β-lactam ring, and alterations in PBPs are primary mechanisms of resistance that curtail the effectiveness of this compound and other cephalosporins. The discovery of novel derivatives aims to overcome these resistance mechanisms, broaden the antibacterial spectrum, and improve pharmacokinetic and pharmacodynamic properties. Key areas of molecular exploration include modifications at the C-7 acylamino side chain and the C-3 propenyl group to enhance antibacterial potency and stability against β-lactamases.
Synthetic Strategies for this compound Derivatives
The synthesis of novel this compound derivatives typically starts from the 7-aminocephalosporanic acid (7-ACA) nucleus or a similar precursor. Modifications are strategically introduced at the C-3 and C-7 positions to modulate the biological activity of the resulting compounds.
Modification at the C-3 Position
The (Z)-propenyl group at the C-3 position of this compound is a key determinant of its oral bioavailability and antibacterial activity. Introducing alternative substituents at this position can significantly impact the derivative's properties. A common strategy involves the Wittig reaction or other olefination methods to introduce novel vinyl ether or other alkenyl groups. For instance, a general synthetic route can be envisioned starting from a 3-hydroxymethyl cephalosporin intermediate, which is then activated and subjected to a Wittig-type reaction to introduce a desired side chain.
A general synthetic scheme for modifying the C-3 position is outlined below:
-
Step 1: Protection of the 7-amino group of 7-ACA. This is typically achieved using a suitable protecting group to prevent unwanted side reactions.
-
Step 2: Modification of the 3-acetoxymethyl group. The acetoxy group can be displaced to introduce a variety of functionalities, including phosphonium ylides for subsequent Wittig reactions.
-
Step 3: Introduction of the novel C-3 side chain. A Wittig reaction with a suitable aldehyde or ketone can yield a variety of C-3 vinyl derivatives.
-
Step 4: Deprotection of the 7-amino group.
-
Step 5: Acylation of the 7-amino group. This step introduces the desired C-7 side chain.
Modification at the C-7 Position
The C-7 acylamino side chain plays a crucial role in determining the antibacterial spectrum and potency of cephalosporins. Modifications to this side chain can enhance affinity for PBPs and provide steric hindrance against β-lactamases. The synthesis of C-7 modified analogs involves the acylation of the 7-amino group of a suitable cephem intermediate with a variety of activated carboxylic acids.
A representative synthetic pathway for C-7 modification is as follows:
-
Step 1: Preparation of the 7-amino-3-propenyl-cephem nucleus. This intermediate serves as the scaffold for introducing diverse side chains.
-
Step 2: Activation of the desired carboxylic acid side chain. This can be achieved by converting the carboxylic acid to an acid chloride, mixed anhydride, or by using coupling reagents.
-
Step 3: Coupling of the activated side chain to the 7-amino group. This amide bond formation yields the final this compound derivative.
In Vitro Evaluation of Novel Derivatives
The early-stage discovery process relies on a series of robust in vitro assays to characterize the antibacterial activity and safety profile of newly synthesized compounds.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for assessing the potency of new antibiotic candidates. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Table 1: Comparative In Vitro Activity of Novel Cephalosporins Against Key Bacterial Pathogens (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| This compound | 1.0 | >32 | 0.5 | 8.0 | >64 |
| Cephalosporin Analog A | 0.5 | 4.0 | 0.25 | 4.0 | 32 |
| Cephalosporin Analog B | 2.0 | 16.0 | 1.0 | 16.0 | >64 |
| Cephalosporin Analog C | 0.25 | 2.0 | 0.125 | 2.0 | 16 |
| Vancomycin | 1.0 | 1.0 | 0.5 | >64 | >64 |
| Ciprofloxacin | 0.5 | 1.0 | 1.0 | 0.06 | 0.25 |
Note: The data presented for "Cephalosporin Analogs A, B, and C" are representative values compiled from various studies on novel cephalosporin derivatives and are intended for illustrative purposes to demonstrate the comparative analysis in the discovery process.[3][4]
Cytotoxicity Assessment
It is crucial to assess the potential toxicity of new antibiotic candidates to mammalian cells to ensure their safety. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Table 2: In Vitro Cytotoxicity of Novel Cephalosporins Against a Mammalian Cell Line (e.g., HeLa)
| Compound | CC₅₀ (µg/mL) |
| This compound | >100 |
| Cephalosporin Analog A | >100 |
| Cephalosporin Analog B | 85 |
| Cephalosporin Analog C | >100 |
| Doxorubicin (Positive Control) | 0.5 |
CC₅₀: 50% cytotoxic concentration. The data for "Cephalosporin Analogs" are hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The data obtained from the in vitro evaluation of a series of derivatives allows for the elucidation of structure-activity relationships. For this compound derivatives, key SAR insights often revolve around the following:
-
C-3 Position: The nature of the substituent at the C-3 position influences the pharmacokinetic properties and can impact antibacterial activity. Modifications that enhance stability against certain metabolic pathways without compromising PBP binding are desirable.
-
C-7 Acylamino Side Chain: This is a primary driver of antibacterial potency and spectrum. The introduction of bulky groups can provide steric hindrance against β-lactamases. The presence of aminothiazole rings is often associated with enhanced activity against Gram-negative bacteria.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Key Processes
This compound's Mechanism of Action
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Workflow for Novel Derivative Discovery
Caption: A streamlined workflow for the early-stage discovery of novel this compound derivatives.
Conclusion and Future Directions
The early-stage discovery of novel this compound derivatives is a multifaceted process that combines innovative synthetic chemistry with rigorous biological evaluation. By systematically modifying the this compound scaffold and assessing the resulting changes in antibacterial activity and cytotoxicity, researchers can identify promising lead compounds with the potential to overcome existing resistance mechanisms. The methodologies and principles outlined in this guide provide a solid framework for these endeavors. Future research should focus on exploring novel C-3 and C-7 substituents, including heterocyclic moieties, to further expand the chemical space and identify derivatives with enhanced potency against multidrug-resistant pathogens. The integration of computational modeling and predictive tools can also accelerate the design and prioritization of new this compound analogs, paving the way for the next generation of life-saving cephalosporin antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activities of a Novel Cephalosporin, BMS-247243, against Organisms other than Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced Cefuroxime Sodium Against Staphylococcus and Escherichia Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Cefprozil in Human Plasma using HPLC-UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, based on established and validated methodologies.
Quantitative Data Summary
The following table summarizes the quantitative data from various HPLC-UV methods for this compound quantification in human plasma, providing a comparative overview of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | cis-isomer: 0.1-25trans-isomer: 0.02-2.5[1] | cis-isomer: 0.05-10.00trans-isomer: 0.02-1.00[2] | Not Specified |
| Correlation Coefficient (r²) | cis-isomer: 0.9999trans-isomer: 0.9989[1] | Not Specified | > 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | cis-isomer: 0.1trans-isomer: 0.02 | cis-isomer: 0.05trans-isomer: 0.02 | 0.2 |
| Precision (RSD %) | < 15% | Not Specified | < 15% |
| Accuracy (%) | Within ±15% | Not Specified | 94.5 - 101.1 |
| Recovery (%) | > 85% | Not Specified | 57.6 - 64.8 |
| UV Detection Wavelength (nm) | 280 | 292 | 282 |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in human plasma.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the quantification of this compound in human plasma using HPLC-UV.
1. Materials and Reagents
-
This compound reference standard (cis- and trans-isomers)
-
Internal Standard (IS), e.g., Cephalexin
-
HPLC-grade acetonitrile
-
Perchloric acid (35%) or Trichloroacetic acid
-
HPLC-grade water
-
Human plasma (drug-free)
-
0.22 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical column: ZORBAX Eclipse XDB-C8 (4.6 x 75 mm, 3.5 µm) or equivalent reversed-phase C8 or C18 column.
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to cover the desired calibration range (e.g., 0.05 - 25 µg/mL).
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acidifier (e.g., 0.2% trifluoroacetic acid or glacial acetic acid). An example is a mixture of acetonitrile-0.2% trifluoroacetic acid in water-water (15:40:45 v/v/v). The pH of the aqueous component is often adjusted to around 2.7.
4. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Add a known concentration of the internal standard solution.
-
For protein precipitation, add 500 µL of cold acetonitrile or an equal volume of 35% perchloric acid.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC-UV Conditions
-
Column: ZORBAX Eclipse XDB-C8 (4.6 x 75 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30 °C.
-
Mobile Phase: Acetonitrile-0.2% trifluoroacetic acid in water-water (15:40:45 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 282 nm.
6. Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) for the following parameters:
-
Specificity: Analyze blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the internal standard.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The linearity should be assessed by the correlation coefficient (r²), which should be ≥ 0.99.
-
Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (relative standard deviation, RSD) should be ≤ 15%, and the accuracy should be within 85-115%.
-
Recovery: Evaluate the extraction efficiency of this compound from plasma by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.
-
Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.
7. Data Analysis
-
Integrate the peak areas of this compound and the internal standard in the chromatograms.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating from the linear regression equation of the calibration curve.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between the key steps in the analytical method.
Caption: Logical relationship of the analytical method's key stages.
References
- 1. HPLC method for simultaneous determination of this compound diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative validation study of this compound diastereoisomers determination in human plasma by HPLC-MS/MS and HPLC-UV methods: application to bioequivalence pilot study [ejchem.journals.ekb.eg]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. biomedgrid.com [biomedgrid.com]
Determining the Minimum Inhibitory Concentration (MIC) of Cefprozil: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefprozil, a second-generation cephalosporin antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for surveillance studies, and the development of new antimicrobial agents.
This document outlines two standardized methods: Broth Microdilution and Agar Dilution, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: this compound MIC Breakpoints and Quality Control Ranges
The following tables summarize the interpretive criteria (breakpoints) for this compound against various bacterial species and the acceptable quality control (QC) ranges for reference strains. These values are essential for interpreting the results of MIC testing.
Table 1: CLSI and FDA Recognized this compound MIC Breakpoints
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤8 µg/mL | 16 µg/mL | ≥32 µg/mL |
| Staphylococcus spp. | ≤8 µg/mL | 16 µg/mL | ≥32 µg/mL |
| Streptococcus pneumoniae | ≤2 µg/mL | - | - |
| Haemophilus influenzae and Haemophilus parainfluenzae | ≤8 µg/mL | - | - |
Table 2: this compound Quality Control (QC) Ranges for Reference Strains (CLSI)
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 4 - 16 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.25 - 1 |
| Haemophilus influenzae ATCC® 49766™ | 1 - 4 |
Experimental Protocols
The following are detailed methodologies for performing Broth Microdilution and Agar Dilution MIC assays for this compound.
Preparation of this compound Stock Solution
A crucial first step for both methods is the accurate preparation of a concentrated this compound stock solution.
Materials:
-
This compound analytical grade powder
-
Sterile distilled water or other appropriate solvent as specified by the manufacturer
-
Sterile tubes or vials
-
Calibrated analytical balance
Procedure:
-
Refer to the manufacturer's certificate of analysis for the potency of the this compound powder.
-
Calculate the amount of powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). The following formula can be used: Weight (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg)
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate sterile solvent. Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Store the stock solution in small aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
The preparation of a standardized bacterial inoculum is critical for reproducible MIC results.
Materials:
-
Pure, 18-24 hour bacterial culture on a non-selective agar plate
-
Sterile saline (0.85% NaCl) or broth
-
Sterile loops, swabs, or glass beads
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Using a sterile loop or swab, touch 3-5 well-isolated colonies of the test organism.
-
Transfer the growth to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer to measure the optical density at 625 nm (OD625 should be between 0.08 and 0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension must be further diluted for the specific MIC method.
Broth Microdilution Method
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) (or other appropriate broth for fastidious organisms)
-
Prepared this compound stock solution
-
Standardized bacterial inoculum
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into all wells of the 96-well plate.
-
Add 50 µL of the this compound stock solution (e.g., 128 µg/mL) to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically achieved by a 1:100 dilution of the standardized suspension, followed by the addition of 50 µL of this diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells. This can be determined visually or with a microplate reader.
-
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.
Materials:
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA) (or other appropriate agar for fastidious organisms)
-
Prepared this compound stock solution
-
Standardized bacterial inoculum
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound dilutions in sterile water or another suitable diluent at 10 times the final desired concentrations.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 2 mL of the 10x this compound dilution to 18 mL of the molten MHA, mix thoroughly, and pour into a sterile petri dish. This creates a 1:10 dilution, resulting in the final desired concentration.
-
Also, prepare a growth control plate containing no antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension (0.5 McFarland) to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates, including the growth control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded.
-
Mandatory Visualization
Caption: Workflow for MIC determination of this compound.
Application Notes and Protocols: In Vivo Efficacy Model of Cefprozil for Streptococcus pneumoniae Infections
These application notes provide a detailed overview and protocol for an established in vivo model to assess the efficacy of Cefprozil against Streptococcus pneumoniae infections. The information is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of antimicrobial agents.
Introduction
This compound is an oral, second-generation cephalosporin antibiotic with a broad spectrum of activity against various pathogens, including Streptococcus pneumoniae, a common cause of respiratory tract infections.[1][2][3][4][5] Evaluating the in vivo efficacy of this compound is crucial for understanding its pharmacodynamic profile and for determining appropriate susceptibility breakpoints. The neutropenic murine thigh infection model is a well-established method for these assessments, allowing for the study of antibacterial effects in the absence of a significant host immune response.
Data Presentation
The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound against 19 clinical isolates of S. pneumoniae in a neutropenic murine thigh infection model. In this model, a this compound dosage of 6 mg/kg administered orally every 12 hours was used to simulate the drug's pharmacokinetic profile in children.
Table 1: Efficacy of this compound Based on Bacterial Density in Thigh Tissue
| This compound MIC (μg/ml) | Mean Change in Bacterial Count (log10 CFU/thigh) over 24h | Efficacy Outcome |
| ≤ 3 | > 2.6 log10 reduction | Significant bacterial killing |
| ≥ 4 | Minimal killing or growth | Limited to no efficacy |
Source: Adapted from data presented in pharmacodynamic assessments of this compound.
Table 2: Survival Rate in Response to this compound Treatment
| This compound MIC (μg/ml) | Cumulative Mortality over 96h of Therapy |
| ≤ 2 | 0% (All animals survived) |
| > 2 | Substantial mortality |
| Untreated Control | 100% |
Source: Adapted from survival data in this compound efficacy studies.
Experimental Protocols
This section details the methodology for the neutropenic murine thigh infection model used to evaluate the in vivo efficacy of this compound against Streptococcus pneumoniae.
Animal Model and Preparation
-
Animal Strain: ICR mice are a suitable strain for this model.
-
Induction of Neutropenia: To create an immunocompromised state and focus on the antimicrobial effect of the drug, neutropenia is induced in the mice. This is typically achieved by administering cyclophosphamide intraperitoneally.
-
Simulation of Pediatric Pharmacokinetics: To mimic the pharmacokinetic profile of this compound in children, the renal function of the mice is impaired. This can be achieved through the administration of uranyl nitrate. The specific dosage of uranyl nitrate should be determined in preliminary pharmacokinetic studies to achieve the desired this compound clearance rate.
Bacterial Strain and Inoculum Preparation
-
Bacterial Strains: A panel of clinical isolates of Streptococcus pneumoniae with a range of this compound Minimum Inhibitory Concentrations (MICs) should be used.
-
Inoculum Preparation: Bacteria are grown in an appropriate broth medium (e.g., brain-heart infusion broth) to the mid-logarithmic phase. The culture is then centrifuged, and the bacterial pellet is resuspended in phosphate-buffered saline (PBS) to the desired concentration.
Infection Procedure
-
Route of Infection: The infection is established by injecting the bacterial suspension directly into the thigh muscle of the mice.
-
Inoculum Size: A typical inoculum size is between 10⁶ and 10⁷ Colony Forming Units (CFU) per thigh.
This compound Administration
-
Drug Formulation: A commercially available oral suspension of this compound is used.
-
Dosing Regimen: Therapy is initiated 2 hours post-infection. To simulate the drug exposure observed in children, a dose of 6 mg/kg of this compound is administered orally every 12 hours. Control animals receive a comparable volume of water.
Efficacy Endpoints
-
Bacterial Density Assessment: At 0 and 24 hours post-infection, groups of mice are euthanized. The thighs are harvested, homogenized, and serially diluted for plating to determine the bacterial density (CFU/thigh). The change in log10 CFU/thigh over the 24-hour period is calculated to quantify the bactericidal effect.
-
Survival Assessment: A separate cohort of infected and treated mice is monitored for survival over a 96-hour period. Cumulative mortality is recorded to assess the protective effect of the treatment.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between this compound's MIC and its in vivo efficacy.
References
- 1. Pharmacodynamic assessment of this compound against Streptococcus pneumoniae: implications for breakpoint determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of in vitro activity, pharmacokinetic characteristics, safety, and clinical efficacy of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of upper and lower respiratory tract infections: clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cefprozil's Efficacy Against Bacterial Biofilm Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefprozil is a second-generation cephalosporin antibiotic with established efficacy against a range of Gram-positive and some Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1] While this compound is widely used for treating planktonic bacterial infections such as sinusitis, skin infections, and otitis media, its application against bacterial biofilms is not well-documented in publicly available research.
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection to bacteria from antibiotics and host immune responses, making biofilm-associated infections notoriously difficult to treat. Although direct evidence for this compound's anti-biofilm activity is scarce, studies on other cephalosporins, such as ceftazidime, have shown that they can suppress biofilm formation by certain pathogens like Pseudomonas aeruginosa.
These application notes provide a framework for researchers to investigate the potential of this compound in treating bacterial biofilm infections. The following sections detail this compound's known antibacterial spectrum, hypothetical protocols for evaluating its anti-biofilm properties, and an overview of relevant bacterial signaling pathways.
This compound: Known Antibacterial Activity (Planktonic)
This compound has demonstrated in vitro activity against a variety of pathogens. The following tables summarize its spectrum of activity and minimum inhibitory concentrations (MICs) for planktonic bacteria. This data is crucial for designing experiments to test its efficacy against biofilms, as sub-MIC concentrations are often used in initial biofilm inhibition assays.
Table 1: Spectrum of Activity for this compound
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (methicillin-susceptible strains) | Haemophilus influenzae |
| Streptococcus pneumoniae | Moraxella catarrhalis |
| Streptococcus pyogenes | Escherichia coli |
| Streptococcus agalactiae | Klebsiella pneumoniae |
| Listeria monocytogenes | Proteus mirabilis |
| Enterococcus (marginal activity) | Citrobacter diversus |
Note: this compound is generally inactive against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound for Planktonic Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.5 | 1.0 |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Staphylococcus aureus (methicillin-susceptible) | 1.0 | 4.0 |
| Haemophilus influenzae (β-lactamase negative) | 2.0 | 4.0 |
| Haemophilus influenzae (β-lactamase positive) | 4.0 | 8.0 |
| Moraxella catarrhalis (β-lactamase positive) | 1.0 | 2.0 |
Data is compiled from various in vitro studies and may vary depending on the specific strains and testing methodologies.
Experimental Protocols for Evaluating this compound's Anti-Biofilm Activity
The following are detailed, generalized protocols for assessing the potential anti-biofilm effects of this compound. These protocols can be adapted for various bacterial species of interest.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of this compound required to inhibit the formation of a biofilm.
Workflow for MBIC Determination
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Materials:
-
This compound powder
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
96-well flat-bottom microtiter plates
-
Standardized bacterial culture
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) and filter-sterilize.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in the growth medium directly in the 96-well plate. Include wells with medium only (negative control) and wells with bacteria and medium but no antibiotic (positive control).
-
Inoculation: Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in the growth medium. Add the inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate for 24-48 hours at 37°C without agitation.
-
Washing: Gently discard the medium and wash the wells twice with PBS to remove planktonic and loosely attached cells.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The MBIC is defined as the lowest concentration of this compound that produces a significant reduction (e.g., ≥ 90%) in absorbance compared to the positive control.
Protocol 2: Assessment of this compound's Effect on Pre-formed (Mature) Biofilms
This protocol evaluates the ability of this compound to eradicate or reduce the biomass of established biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: In a 96-well plate, add the standardized bacterial inoculum to the growth medium and incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Removal of Planktonic Cells: Discard the medium and wash the wells twice with PBS.
-
Addition of this compound: Add fresh growth medium containing two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Wash, stain, and quantify the remaining biofilm biomass using the crystal violet method as described in Protocol 1 (steps 5-10). The resulting value is often referred to as the Minimum Biofilm Eradication Concentration (MBEC).
Protocol 3: Checkerboard Assay for Synergy with Other Antimicrobials
This protocol can be used to investigate if this compound acts synergistically with other classes of antibiotics or with biofilm-disrupting agents (e.g., enzymes, quorum sensing inhibitors).
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of a second compound along the y-axis.
-
Inoculate the plate with a standardized bacterial culture.
-
Incubate to allow for biofilm formation.
-
Quantify biofilm biomass using the crystal violet method.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
Potential Signaling Pathways in Biofilm Formation as Targets for Intervention
While this compound's primary target is the bacterial cell wall, understanding the signaling pathways that regulate biofilm formation is crucial for developing combination therapies. Below are simplified representations of key signaling pathways in two important biofilm-forming pathogens.
Quorum Sensing in Staphylococcus aureus
Caption: The agr quorum sensing system in S. aureus regulates virulence and biofilm dispersal.
Cyclic di-GMP Signaling in Pseudomonas aeruginosa
Caption: Cyclic di-GMP signaling is a key regulator of the switch between motile and biofilm lifestyles in P. aeruginosa.
While this compound does not directly target these pathways, the stress induced by cell wall damage could potentially modulate their activity. Investigating the effect of sub-inhibitory concentrations of this compound on the expression of genes within these pathways (e.g., via RT-qPCR) could be a fruitful area of research.
Conclusion and Future Directions
The application of this compound in the context of bacterial biofilm infections is an under-researched area. The protocols and information provided here offer a starting point for systematic investigation. Future research should focus on:
-
Screening this compound against a panel of clinically relevant biofilm-forming bacteria.
-
Investigating its efficacy in combination with biofilm-disrupting agents.
-
Exploring its impact on the expression of key biofilm-related genes.
-
Utilizing more advanced biofilm models, such as flow cell systems or in vivo models, to validate in vitro findings.
Such studies are essential to determine if this compound can be repurposed or chemically modified to serve as an effective treatment for challenging biofilm-associated infections.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Analysis of Cefprozil Cis and Trans Isomers in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cefprozil cis and trans isomers in human plasma. This compound, an oral cephalosporin antibiotic, exists as a mixture of two diastereomers, with the cis-isomer being the major and more active component.[1] A rapid and reliable analytical method is crucial for pharmacokinetic and bioequivalence studies. The presented protocol utilizes a simple protein precipitation for sample preparation, followed by a fast chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound is a second-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2] It is administered as a mixture of cis- and trans-isomers, typically in a 9:1 ratio.[2][3] Although both isomers exhibit antimicrobial activity, their potencies differ, necessitating a stereospecific analytical method for accurate pharmacokinetic assessment.[2] LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the simultaneous determination of these isomers in complex biological matrices like human plasma. This application note provides a detailed protocol for the simultaneous analysis of this compound cis and trans isomers, adaptable for drug development and clinical research applications.
Experimental Protocols
Materials and Reagents
-
This compound (cis and trans isomers) reference standards
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium dihydrogen phosphate (analytical grade)
-
Perchloric acid (analytical grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound isomers from human plasma.
-
Allow all solutions and plasma samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., this compound-d4).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 13,300 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Workflow for the protein precipitation sample preparation method.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.5% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 - 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Room temperature or 30°C
-
Gradient Program: A gradient elution is typically used to achieve optimal separation. For example:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-60% B
-
2.0-3.2 min: 60% B
-
3.21-4.0 min: 5% B
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode
-
MRM Transitions:
-
Positive Mode:
-
This compound (cis and trans): m/z 391.2 → 114.0
-
This compound-d4 (IS): m/z 395.0 → 114.5
-
-
Negative Mode:
-
This compound (cis and trans): m/z 388.0 → 205.0
-
Cephalexin (IS): m/z 346.1 → 268.1
-
-
-
Collision Energy: Optimized for each transition (e.g., 13 eV for this compound)
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous high-performance liquid chromatographic analysis of this compound diastereomers in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefprozil Administration in a Neutropenic Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cefprozil is an oral, second-generation cephalosporin antibiotic with demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1] The neutropenic murine thigh infection model is a standardized and highly reproducible in vivo system for the preclinical evaluation of antimicrobial agents.[2][3] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics in an immunocompromised host, mimicking the scenario in neutropenic patients.[2][4] By inducing neutropenia, the model allows for the assessment of an antibiotic's efficacy with minimal interference from the host's immune system. This document provides detailed protocols and data presentation for the administration of this compound in a neutropenic murine thigh infection model, based on established research methodologies.
Data Presentation
The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound against Streptococcus pneumoniae in a neutropenic murine thigh infection model.
Table 1: this compound Efficacy Against Streptococcus pneumoniae in a Neutropenic Murine Thigh Model
| MIC (μg/ml) | Change in Bacterial Density (log₁₀ CFU/thigh) over 24h | 96h Survival Rate |
| ≤ 2 | > 2.6 log₁₀ reduction | 100% |
| ≤ 3 | > 2.6 log₁₀ reduction | Not specified, but substantial mortality above 2 µg/ml |
| ≥ 4 | Minimal killing or growth | Substantial mortality |
Note: Untreated control animals exhibited 100% mortality.
Table 2: Experimental Parameters for this compound Administration
| Parameter | Value |
| Animal Model | Female, inbred ICR mice |
| Neutropenia Induction | Uranyl nitrate-induced renal impairment (to simulate pediatric pharmacokinetics) |
| Bacterial Strain | 19 clinical isolates of Streptococcus pneumoniae |
| Inoculum Size | 10⁶ to 10⁷ CFU per thigh |
| This compound Formulation | Commercially available oral suspension |
| Dosage | 6 mg/kg of body weight |
| Administration Route | Oral (p.o.) |
| Dosing Frequency | Every 12 hours |
| Therapy Initiation | 2 hours post-infection |
| Study Endpoints | Bacterial density (CFU/thigh) at 0 and 24 hours; Survival over 96 hours |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the this compound neutropenic murine thigh infection model.
Induction of Neutropenia
While many neutropenic thigh models use cyclophosphamide, the referenced study for this compound against S. pneumoniae employed a different method to simulate the pharmacokinetic profile in children by impairing renal function.
-
Objective: To impair renal function in mice to simulate the pharmacokinetic profile of this compound in children.
-
Materials: Uranyl nitrate, sterile saline.
-
Procedure:
-
Prepare a sterile solution of uranyl nitrate in saline.
-
Administer uranyl nitrate to mice prior to the infection study. The exact concentration and timing should be determined in preliminary studies to achieve the desired level of renal impairment.
-
House the animals with free access to food and water.
-
Note: A more common method for inducing neutropenia involves the administration of cyclophosphamide.A typical regimen is two intraperitoneal (i.p.) injections of cyclophosphamide at 150 mg/kg (four days before infection) and 100 mg/kg (one day before infection).
Murine Thigh Infection Model
-
Objective: To establish a localized bacterial infection in the thigh muscle of neutropenic mice.
-
Materials: Log-phase culture of Streptococcus pneumoniae, sterile saline, syringes with 25-gauge needles.
-
Procedure:
-
Culture the desired S. pneumoniae isolate to mid-log phase.
-
Wash the bacterial cells with sterile saline and resuspend to the target concentration (e.g., 10⁷ to 10⁸ CFU/ml).
-
Inject 0.1 ml of the bacterial suspension intramuscularly into the thigh of each mouse. This will result in an initial inoculum of 10⁶ to 10⁷ CFU per thigh.
-
Allow the infection to establish for 2 hours before initiating antibiotic therapy.
-
Preparation and Administration of this compound
-
Objective: To administer a precise dose of this compound to the infected mice.
-
Materials: Commercially available this compound oral suspension, oral gavage needles.
-
Procedure:
-
Reconstitute the this compound suspension according to the manufacturer's instructions.
-
Calculate the volume of suspension required to deliver a 6 mg/kg dose to each mouse based on its body weight.
-
Administer the calculated volume orally using an appropriate-sized oral gavage needle.
-
Repeat the administration every 12 hours for the duration of the study.
-
Quantification of Bacterial Load
-
Objective: To determine the number of viable bacteria in the infected thigh muscle.
-
Materials: Sterile phosphate-buffered saline (PBS), tissue homogenizer, blood agar plates, incubator.
-
Procedure:
-
At designated time points (e.g., 0 and 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto blood agar plates.
-
Incubate the plates overnight at 37°C in a CO₂-enriched atmosphere.
-
Count the number of colonies on the plates to determine the CFU per thigh.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound neutropenic murine thigh infection model.
Logical Relationship Diagram
Caption: Relationship between this compound administration, MIC, and in vivo outcomes.
References
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Estimation of Cefprozil
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application note for the quantitative estimation of Cefprozil in bulk and pharmaceutical dosage forms using High-Performance Thin-Layer Chromatography (HPTLC).
Introduction
This compound is a second-generation cephalosporin antibiotic used to treat various bacterial infections. Ensuring the quality and potency of this compound in pharmaceutical formulations is crucial for its therapeutic efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective method for the quantitative analysis of this compound. This technique provides reliable separation and quantification, making it a valuable tool for routine quality control.
This application note details a validated HPTLC method for the estimation of this compound, outlining the required materials, experimental procedures, and validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Principle
The method is based on the separation of this compound on a high-performance thin-layer chromatographic plate (stationary phase) using a suitable solvent system (mobile phase). The separated analyte is then quantified by densitometric scanning at a specific wavelength. The amount of this compound in the sample is determined by comparing the peak area of the sample with that of a standard of known concentration.
Materials and Methods
3.1. Chemicals and Reagents
-
This compound Reference Standard
-
Methanol (AR Grade)
-
Ethyl Acetate (AR Grade)
-
Triethylamine (AR Grade)
-
Chloroform (AR Grade)
-
Toluene (AR Grade)
-
Diethyl Amine (AR Grade)
-
Water (HPLC Grade)
-
Commercially available this compound tablets
3.2. Instrumentation
-
HPTLC system equipped with:
-
Linomat 5 or equivalent automatic sample applicator
-
Twin-trough developing chamber
-
TLC scanner with winCATS software
-
UV-Visible detector
-
3.3. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions | Alternative Conditions |
| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminium Plates (20 x 10 cm) | - |
| Mobile Phase | Methanol: Ethyl Acetate: Triethylamine (5.5:4.5:0.2 v/v/v)[1] | Chloroform: Methanol: Toluene: Diethyl Amine: Water (4:4.4:3.2:3:0.8 v/v/v)[2][3][4] |
| Chamber Saturation | 10 - 20 minutes with the mobile phase | - |
| Development Mode | Ascending | - |
| Development Distance | 80 mm | - |
| Drying | Air-dried | - |
| Detection Wavelength | 285 nm[1] | 286 nm or 280 nm |
| Scanning Mode | Densitometric absorbance mode | - |
| Rf Value | Approximately 0.48 | Approximately 0.37 - 0.40 |
Experimental Protocols
4.1. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., purified water or methanol) and make up the volume to 10 mL to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare working standards of desired concentrations by appropriate dilutions with the same solvent.
4.2. Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., purified water or methanol), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then make up the volume to 10 mL.
-
Filter the resulting solution through a Whatman filter paper to obtain a clear filtrate with a concentration of 1000 µg/mL.
4.3. Chromatographic Development
-
Apply the standard and sample solutions as bands of 8 mm width onto the HPTLC plate using an automatic applicator.
-
Place the plate in the twin-trough chamber previously saturated with the mobile phase for about 10-20 minutes.
-
Allow the solvent front to ascend to a distance of 80 mm.
-
Remove the plate from the chamber and let it air dry completely.
4.4. Densitometric Analysis
-
Scan the dried plate using a TLC scanner in absorbance mode at the specified wavelength (285 nm or 286 nm).
-
Record the peak areas and calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve of the standard.
Method Validation
The developed HPTLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.
5.1. Linearity and Range
The linearity of the method is established by analyzing a series of dilutions of the standard solution.
| Parameter | Value (Method 1) | Value (Method 2) |
| Linearity Range | 2 - 10 µ g/band | 400 - 2000 ng/spot |
| Correlation Coefficient (r²) | 0.9989 | Not explicitly stated |
| Regression Equation | y = 660.15x + 1189.3 | Not explicitly stated |
5.2. Precision
Precision is evaluated by performing replicate analyses of the same sample.
| Parameter | % RSD |
| Intra-day Precision | < 2% |
| Inter-day Precision | < 2% |
5.3. Accuracy (Recovery Studies)
Accuracy is determined by the standard addition method.
| Parameter | Value |
| Recovery | 98% - 102% |
5.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method is determined by calculating the LOD and LOQ.
| Parameter | Value |
| LOD | 0.5227 µ g/band |
| LOQ | 1.5840 µ g/band |
5.5. Specificity
The specificity of the method is confirmed by comparing the Rf values and UV-Vis spectra of the this compound spot in the sample and standard tracks. No interference from excipients present in the tablet formulation should be observed at the Rf of this compound.
5.6. Robustness
The robustness of the method is evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Variation | Effect on Rf and Peak Area |
| Mobile Phase Composition (± 0.1 mL) | Insignificant change |
| Chamber Saturation Time (± 5 min) | Insignificant change |
| Development Distance (± 5 mm) | Insignificant change |
Data Presentation and Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the HPTLC estimation of this compound.
Conclusion
The described HPTLC method is simple, accurate, precise, and robust for the quantitative estimation of this compound in bulk and pharmaceutical formulations. The method is suitable for routine quality control analysis due to its high throughput and cost-effectiveness. The validation data confirms that the method meets the requirements of the ICH guidelines.
References
Application Notes and Protocols for the Use of Cefprozil in Experimental Models of Otitis Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otitis media (OM) remains a significant health concern, particularly in the pediatric population, driving a substantial need for effective antibiotic therapies. Cefprozil, a second-generation oral cephalosporin, has demonstrated clinical efficacy against common OM pathogens, including Streptococcus pneumoniae and Haemophilus influenzae.[1] While extensive clinical data exists, a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and efficacy in controlled preclinical settings is crucial for optimizing its use and developing novel treatment strategies.
These application notes provide a detailed overview of the methodologies for utilizing this compound in established experimental animal models of otitis media. Given the limited published data on the use of this compound specifically within these models, this document combines established protocols for inducing OM with pharmacokinetic and efficacy data from clinical and other preclinical studies to propose a framework for future research.
I. This compound: Relevant Pharmacological Data
Understanding the in vitro activity and clinical pharmacokinetic profile of this compound is essential for designing relevant preclinical studies.
In Vitro Susceptibility
This compound exhibits potent activity against key bacterial pathogens implicated in acute otitis media.
Table 1: In Vitro Activity of this compound against Otitis Media Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 | 0.5 |
| Streptococcus pneumoniae (penicillin-intermediate) | 1.0 | 2.0 |
| Streptococcus pneumoniae (penicillin-resistant) | 4.0 | 8.0 |
| Haemophilus influenzae (β-lactamase negative) | 4.0 | 8.0 |
| Haemophilus influenzae (β-lactamase positive) | 4.0 | 8.0 |
| Moraxella catarrhalis (β-lactamase positive) | 0.5 | 1.0 |
Note: MIC values are generalized from various sources. Specific values may vary by strain and testing methodology.
Clinical Pharmacokinetics in Middle Ear Fluid
The penetration of an antibiotic into the site of infection is a critical determinant of its efficacy. Studies in pediatric patients with OM have characterized the concentration of this compound in middle ear fluid (MEF).
Table 2: Pharmacokinetic Parameters of this compound in Plasma and Middle Ear Fluid (MEF) in Children with Acute Otitis Media (15 mg/kg twice daily) [2]
| Parameter | Plasma | Middle Ear Fluid (MEF) |
| Cmax (µg/mL) | 8.2 | 2.4 |
| Tmax (hours) | 1.9 | 3.5 |
| t1/2β (hours) | 1.02 | 1.23 |
| MEF Penetration (AUCMEF/AUCPlasma) | - | 28% |
These data are invaluable for establishing target concentrations and dosing regimens in animal models to simulate human exposure.
II. Experimental Animal Models of Otitis Media
The chinchilla (Chinchilla lanigera) is considered the gold-standard model for OM research due to anatomical and physiological similarities to the human ear. Gerbil and mouse models are also utilized.
A. Chinchilla Model of Acute Otitis Media
This model is highly reproducible and allows for the study of pathogenesis, bacterial clearance, and therapeutic interventions.
-
Animal Selection: Healthy, young adult chinchillas (400-600g) with no prior history of ear infections.
-
Acclimatization: House animals individually for at least 7 days prior to the experiment with free access to food and water.
-
Pre-Inoculation Assessment: Perform otoscopic examination to ensure the tympanic membrane is normal and the middle ear is clear.
-
Anesthesia: Anesthetize the chinchilla using an appropriate regimen (e.g., ketamine and xylazine).
-
Inoculum Preparation: Prepare a suspension of the desired bacterial strain (e.g., S. pneumoniae or H. influenzae) in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 104-105 colony-forming units (CFU)/mL.
-
Transbullar Inoculation:
-
Position the anesthetized animal in ventral recumbency.
-
Make a small incision in the skin over the superior bulla.
-
Using a sterile 25-gauge needle, create a small hole in the bulla.
-
Inject 0.1-0.3 mL of the bacterial inoculum directly into the middle ear cavity.
-
Seal the hole with bone wax.
-
Suture the skin incision.
-
-
Post-Inoculation Monitoring: Monitor the animals daily for signs of illness. Otoscopic examinations can be performed to track the progression of OM (e.g., inflammation, effusion).
-
Treatment Initiation: Begin this compound administration 24-48 hours post-inoculation, once OM is established.
-
Dosing: Based on pediatric clinical data, a starting dose of 30-50 mg/kg/day, administered orally twice daily, is a reasonable starting point for efficacy studies. Dose-ranging studies are recommended to establish the optimal therapeutic dose in the chinchilla model.
-
Duration: A treatment course of 7-10 days is standard.
-
Outcome Measures:
-
Bacterial Culture: At the end of the treatment period, euthanize the animals, collect MEF, and perform quantitative bacteriology to determine bacterial clearance.
-
Histopathology: Examine the middle ear mucosa for signs of inflammation and tissue damage.
-
Pharmacokinetics: Conduct satellite studies to determine this compound concentrations in plasma and MEF at various time points after administration to correlate drug exposure with efficacy.
-
B. Gerbil and Mouse Models
While the chinchilla is the preferred model, gerbils and mice offer advantages in terms of cost, availability, and the availability of transgenic strains. The induction of OM in these models follows a similar transbullar or transtympanic injection protocol.
III. Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups (e.g., this compound vs. placebo, this compound vs. comparator antibiotic).
Table 3: Example of Efficacy Data Presentation in an Experimental OM Model
| Treatment Group | N | Mean Bacterial Count in MEF (log10 CFU/mL ± SD) | % Bacterial Eradication | Middle Ear Inflammation Score (Mean ± SD) |
| Vehicle Control | 10 | 5.8 ± 0.9 | 0% | 3.5 ± 0.5 |
| This compound (X mg/kg BID) | 10 | 1.2 ± 0.5 | 80% | 1.2 ± 0.3 |
| Amoxicillin (Y mg/kg BID) | 10 | 1.5 ± 0.6 | 70% | 1.5 ± 0.4 |
*p < 0.05 compared to vehicle control.
IV. Visualizations
Experimental Workflow for this compound Efficacy Testing in the Chinchilla Model
References
- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in plasma and middle ear fluid: in children undergoing treatment for acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Cefprozil Oral Suspension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and preclinical evaluation of Cefprozil for oral suspension. The protocols detailed below are intended to serve as a guide for the development and assessment of new generic or modified formulations of this second-generation cephalosporin antibiotic.
Formulation of this compound for Oral Suspension
This compound for oral suspension is a dry powder mixture that, upon reconstitution with a specified amount of water, forms a uniform suspension for oral administration. The formulation is designed to ensure chemical stability of the drug in its solid state, facilitate accurate dosing, and provide a palatable product for patients, particularly pediatrics.
Table 1: Typical Excipients in this compound Oral Suspension Formulations
| Excipient Category | Example Excipients | Purpose | Reference |
| Suspending/Viscosity-Increasing Agents | Microcrystalline cellulose, Sodium carboxymethylcellulose | To ensure uniform dispersion of insoluble drug particles and prevent rapid sedimentation. | [1][2] |
| Sweeteners | Sucrose, Aspartame | To mask the bitter taste of the active pharmaceutical ingredient (API). | [1][3] |
| Buffering Agents | Citric acid (anhydrous or monohydrate) | To maintain the pH of the reconstituted suspension for optimal drug stability and solubility. | [3] |
| Wetting Agents/Surfactants | Polysorbate 80 | To aid in the dispersion of the hydrophobic drug powder upon reconstitution. | |
| Preservatives | Sodium benzoate | To prevent microbial growth in the reconstituted suspension. | |
| Glidants/Anti-caking Agents | Colloidal silicon dioxide | To improve the flow properties of the dry powder mixture. | |
| Flavoring Agents | Natural and artificial flavors (e.g., bubble gum, cherry) | To enhance the palatability of the suspension. | |
| Anti-foaming Agents | Simethicone | To reduce foaming upon reconstitution. | |
| Fillers/Diluents | Sucrose, Glycine | To provide bulk to the formulation. | |
| Coloring Agents | FD&C Red No. 3, FD&C Red No. 40 Aluminum Lake | To provide a consistent and appealing appearance. |
Analytical Methodologies for Characterization
Accurate and precise analytical methods are crucial for the quantification of this compound and the characterization of its formulations. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | LiChrospher RP-18 (250 x 4 mm, 5 µm particle size) | |
| Mobile Phase | Acetonitrile and monobasic ammonium phosphate solution (pH 4.4) | |
| Detector | UV at 280 nm | |
| Flow Rate | 1.0 mL/min to 1.5 mL/min | |
| Internal Standard | Salicylic acid | |
| Retention Time (Z-Cefprozil) | ~5.46 min | |
| Retention Time (E-Cefprozil) | ~8.37 min |
Experimental Protocols
Protocol for Preparation of this compound Oral Suspension (Laboratory Scale)
This protocol describes the preparation of a this compound oral suspension for preclinical evaluation.
Materials:
-
This compound (as a mixture of Z and E isomers, ≥90% Z-isomer)
-
Selected excipients (refer to Table 1)
-
Purified water
-
Mortar and pestle or a suitable blender
-
Sieves of appropriate mesh size
-
Amber glass bottles for packaging
Procedure:
-
Milling and Sieving: Individually mill this compound and all solid excipients to a uniform particle size. Pass all powders through an appropriate mesh sieve to ensure homogeneity.
-
Blending: Geometrically blend the this compound powder with the other excipients in a suitable blender until a uniform mixture is achieved.
-
Packaging: Accurately weigh the final powder blend and package it into amber glass bottles.
-
Reconstitution: Prior to administration, reconstitute the powder with a specified volume of purified water and shake well to form a uniform suspension.
Protocol for In Vitro Dissolution Testing
This protocol outlines a general procedure for assessing the in vitro release of this compound from an oral suspension, which is a critical parameter for predicting in vivo performance.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium:
-
900 mL of a suitable buffer, e.g., Phosphate Buffer Solution (PBS) pH 7.2
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a suitable rate, typically between 50 and 100 rpm.
-
Introduce a known volume of the reconstituted this compound suspension into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method (as described in Table 2).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Stability Testing (Stress Degradation Studies)
This protocol is designed to evaluate the stability of the this compound oral suspension under accelerated conditions of temperature and humidity.
Procedure:
-
Accurately weigh samples of the this compound powder for oral suspension into vials.
-
Expose the samples to various stress conditions in stability chambers:
-
Temperature: 333 K, 338 K, 343 K, 348 K, and 353 K at a constant relative humidity (e.g., 76.4% RH).
-
Relative Humidity: 50.9%, 66.5%, 76.4%, and 90.0% at a constant temperature (e.g., 333 K).
-
-
At specified time points, withdraw samples and analyze the this compound content (both Z- and E-isomers) and the formation of any degradation products using a stability-indicating HPLC method.
-
Calculate the degradation rate constants and other thermodynamic parameters (e.g., activation energy).
Preclinical Pharmacokinetic Evaluation
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound oral suspension.
Table 3: Summary of Pharmacokinetic Parameters of this compound Oral Suspension in Healthy Volunteers
| Parameter | Value (Fasting Conditions) | Value (Fed Conditions) | Reference |
| Cmax (ng/mL) | 3534.70 ± 634.67 | 2438.80 ± 493.78 | |
| Tmax (h) | 0.98 ± 0.25 | 1.66 ± 0.76 | |
| t1/2 (h) | 1.37 ± 0.13 | 1.36 ± 0.24 | |
| AUC0-t (ng·h/mL) | 9302.86 ± 1618.39 | 9332.36 ± 1373.61 | |
| Oral Bioavailability | ~95% | ~90% | |
| Protein Binding | ~36% | - | |
| Elimination | Primarily renal | - |
Note: The data presented is from a study comparing a granule formulation to a suspension, with the suspension data shown here. Values are presented as mean ± standard deviation.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound oral suspension.
References
Troubleshooting & Optimization
Cefprozil Stability in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Cefprozil at different pH levels?
A1: Based on forced degradation studies and the general behavior of β-lactam antibiotics, this compound is expected to be most stable in the neutral to slightly acidic pH range.[1][2][3][4][5] Significant degradation is anticipated under strongly acidic and, particularly, alkaline conditions due to acid- and base-catalyzed hydrolysis of the β-lactam ring.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the four-membered β-lactam ring. This process is catalyzed by both hydrogen (H+) and hydroxide (OH-) ions, leading to the loss of antibacterial activity. Other potential degradation pathways may include isomerization and side-chain cleavage, depending on the specific conditions.
Q3: What analytical methods are suitable for monitoring this compound stability?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products. Spectrophotometric methods have also been developed for the determination of this compound in the presence of its degradation products.
Quantitative Data Summary
As a detailed pH-rate profile with specific rate constants (k) for this compound across a wide pH range is not available in the reviewed literature, the following table provides a qualitative summary of expected stability based on forced degradation studies. Researchers are encouraged to perform kinetic studies to determine specific degradation rates under their experimental conditions.
| pH Range | Condition | Expected Stability of this compound | Primary Degradation Mechanism |
| 1-3 | Acidic | Unstable | Acid-catalyzed hydrolysis of the β-lactam ring. |
| 4-6 | Slightly Acidic | Relatively Stable | Minimal hydrolysis. This is the expected range of maximum stability. |
| 7 | Neutral | Moderately Stable | Spontaneous and water-catalyzed hydrolysis of the β-lactam ring. |
| 8-10 | Alkaline | Unstable | Base-catalyzed hydrolysis of the β-lactam ring. |
| >10 | Strongly Alkaline | Highly Unstable | Rapid base-catalyzed hydrolysis of the β-lactam ring. |
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to determine the stability of this compound in aqueous solutions at different pH levels.
Objective: To evaluate the stability of this compound across a range of pH values through a forced degradation study.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Buffer solutions of various pH values (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate monobasic (or other suitable buffer salts for mobile phase)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Transfer a known volume of the this compound stock solution into separate volumetric flasks. Add a specific volume of HCl solution to achieve the desired final concentration of acid (e.g., 0.1 M). Dilute to the mark with water.
-
Alkaline Condition: Transfer a known volume of the this compound stock solution into separate volumetric flasks. Add a specific volume of NaOH solution to achieve the desired final concentration of base (e.g., 0.1 M). Dilute to the mark with water.
-
Neutral and Buffered Conditions: Transfer a known volume of the this compound stock solution into separate volumetric flasks containing different buffer solutions to achieve the desired final pH values. Dilute to the mark with the respective buffer solution.
-
Control Solution: Prepare a control solution by diluting the stock solution with only high-purity water.
-
-
Incubation:
-
Place all test and control solutions in a thermostatically controlled environment (e.g., 40°C or 60°C) to accelerate degradation.
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis by HPLC:
-
Immediately after withdrawal, neutralize the acidic and alkaline samples to prevent further degradation before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
Example HPLC Method:
-
Column: C18 (250mm x 4.6 mm i.d., 5 µm)
-
Mobile Phase: A mixture of acetonitrile and monobasic ammonium phosphate buffer (pH 4.4) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the apparent first-order degradation rate constant (k) for each pH.
-
A plot of log(k) versus pH will give the pH-rate profile.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed even under stress conditions. | Insufficient stress (temperature or time). This compound may be more stable than anticipated at the tested conditions. | Increase the temperature, prolong the incubation time, or use a higher concentration of acid/base. |
| Complete degradation at the first time point. | The stress conditions are too harsh. | Reduce the temperature, shorten the time intervals for sampling, or use a lower concentration of acid/base. |
| Poor peak shape or resolution in HPLC chromatograms. | Inappropriate mobile phase composition or pH. Column degradation. Sample matrix effects. | Optimize the mobile phase (e.g., adjust the organic solvent ratio or pH). Use a new or different HPLC column. Ensure proper sample neutralization and dilution. |
| Inconsistent or non-reproducible results. | Inaccurate sample preparation. Fluctuation in temperature during incubation. Instability of degradation products. | Ensure precise pipetting and dilutions. Use a calibrated and stable incubator/water bath. Analyze samples immediately after withdrawal and quenching. |
| Appearance of unexpected peaks. | Formation of secondary degradation products. Impurities in the reference standard or reagents. | Use a photodiode array (PDA) detector to check for peak purity. Analyze a blank solution (without this compound) to identify any extraneous peaks. |
Visualizations
Caption: Workflow for determining this compound stability at different pH levels.
Caption: Simplified this compound degradation via β-lactam ring hydrolysis.
References
- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefprozil Degradation Product Identification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cefprozil degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound primarily degrades through the hydrolysis of its β-lactam ring, particularly under alkaline conditions.[1][2] Isomerization between the Z and E isomers is also a key process that occurs, which can be reversible.[3][4] Degradation can be induced by various stress factors including heat, humidity, acid, base, oxidation, and photolysis.[5]
Q2: What analytical techniques are most suitable for identifying this compound degradation products?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the most powerful and widely used technique. This combination allows for the separation of this compound from its degradation products and provides molecular weight and structural information for their identification. UPLC-MS can offer faster and higher-resolution separations.
Q3: What are the typical mass-to-charge ratios (m/z) to monitor for this compound and its isomers?
A3: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound is observed at m/z 391.2. A common product ion for quantification in MS/MS is m/z 114.0. For negative ion mode (ESI-), the transition m/z 388.0 → m/z 205.0 has been used for the diastereomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of Z and E isomers | - Inappropriate HPLC column.- Mobile phase composition is not optimal. | - Use a C18 or C8 reverse-phase column.- Optimize the mobile phase. A gradient of acetonitrile and a buffer like ammonium acetate or formic acid is often effective. |
| Low sensitivity for degradation products | - Suboptimal ionization in the mass spectrometer.- Matrix effects from the sample. | - Experiment with both positive and negative ion modes to see which provides a better response for the degradation products.- Optimize MS parameters such as capillary voltage and gas flows.- Improve sample clean-up or dilute the sample to minimize matrix suppression. |
| Inconsistent retention times | - Fluctuations in column temperature.- Mobile phase composition changing over time. | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily. |
| Appearance of unexpected peaks | - Contamination from solvents, glassware, or the instrument.- Further degradation of primary degradation products. | - Run a blank gradient to check for system contamination.- Ensure all glassware is thoroughly cleaned.- Analyze samples at different time points during the degradation study to track the formation and potential further degradation of products. |
| Difficulty in elucidating degradation product structures | - Insufficient fragmentation in MS/MS. | - Optimize collision energy for MS/MS experiments to induce informative fragmentation.- If available, use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. |
Experimental Protocols
Forced Degradation of this compound
Forced degradation studies are essential to generate degradation products and demonstrate the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M hydrochloric acid.
- Incubate at a controlled temperature (e.g., 60 °C) for several hours.
- Collect samples at various time points.
- Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M sodium hydroxide.
- Incubate at room temperature, monitoring for degradation (typically rapid).
- Collect samples at short intervals.
- Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Incubate at room temperature for several hours.
- Collect samples at various time points.
4. Thermal Degradation:
- Expose solid this compound powder to dry heat (e.g., 105 °C) for an extended period.
- Alternatively, heat a solution of this compound in a suitable solvent.
- Dissolve the solid sample or dilute the solution for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
- Conduct a parallel experiment with a sample protected from light as a control.
LC-MS/MS Analysis
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute all compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 45 °C.
- Injection Volume: 10 µL.
2. Mass Spectrometry Conditions (Example):
- Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
- Scan Mode: Full scan to detect all potential degradation products, followed by product ion scans (tandem MS) on the detected masses to obtain fragmentation patterns.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from a forced degradation study of this compound. Actual results will vary based on experimental conditions.
| Stress Condition | Degradation Product | Retention Time (min) | Observed m/z [M+H]⁺ | % Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C, 6h) | Degradant A | 4.8 | 409.1 | 5.2 |
| Degradant B | 7.2 | 347.1 | 3.1 | |
| Base Hydrolysis (0.1 M NaOH, 25°C, 1h) | Degradant C (Alkaline degradant) | 3.5 | 409.1 | 25.8 |
| Oxidative (3% H₂O₂, 25°C, 8h) | Degradant D (N-oxide) | 6.5 | 407.1 | 12.4 |
| Degradant E (S-oxide) | 8.1 | 407.1 | 8.9 | |
| Thermal (105°C, 24h) | Degradant F | 5.5 | 373.1 | 6.7 |
| Photolytic (UV 254nm, 12h) | Degradant G | 9.3 | 389.1 | 4.5 |
Visualizations
Caption: Experimental workflow for this compound degradation studies.
References
- 1. Stability indicating methods for the analysis of this compound in the presence of its alkaline induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. The stability of this compound in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Cefprozil HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cefprozil, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing in HPLC refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, often described as a Gaussian shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity (lower peak height), ultimately compromising the accuracy and precision of the analysis.[3][4]
Q2: What are the most common causes of peak tailing in the analysis of this compound?
A2: For a compound like this compound, which has both acidic and basic functional groups, peak tailing in reversed-phase HPLC is often caused by:
-
Secondary Silanol Interactions: Unwanted interactions between the basic amine groups in this compound and residual acidic silanol groups on the silica-based stationary phase.[5] These interactions create a secondary, stronger retention mechanism that leads to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's ionizable groups, a mix of ionized and unionized forms of the molecule can exist, causing peak distortion.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet or a void in the packing material can disrupt the sample flow path and cause tailing.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector and detector can cause the chromatographic band to spread, resulting in broader and potentially tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound is a zwitterionic molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (acidic) and an amine group (basic). This makes its retention and peak shape highly dependent on the mobile phase pH. The basic amine group is particularly prone to strong electrostatic interactions with negatively charged, deprotonated silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.
Recommended Action:
-
Adjust Mobile Phase pH: The mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa values to ensure it exists in a single ionic state. This compound has a strongly acidic pKa around 3.3 and a strongly basic pKa around 7.22.
-
Operating at a low pH (e.g., pH 2.5 - 3.0) will protonate the silanol groups on the column, minimizing their interaction with the protonated amine group of this compound. This is a common strategy to reduce peak tailing for basic compounds.
-
Operating at a higher pH (e.g., pH > 8) can deprotonate the basic group of this compound, but this may require a pH-stable column.
-
-
Use a Buffer: Incorporating a buffer in the mobile phase is essential to maintain a stable pH and improve peak symmetry. Increasing the buffer concentration (typically 20-50 mM) can also help to mask residual silanol interactions.
Step 2: Assess the HPLC Column
The choice and condition of the HPLC column are crucial for good peak shape.
Recommended Actions:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups, significantly reducing the potential for secondary interactions that cause tailing.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-polymer material, can offer alternative selectivity and improved peak shape for polar, basic compounds.
-
Check for Column Contamination: If the column has been used for many injections, it may be contaminated. Try flushing the column with a strong solvent or follow the manufacturer's regeneration procedure.
-
Inspect for Column Voids: A void at the head of the column can cause peak tailing. This can sometimes be rectified by reversing the column and flushing it, but replacement is often necessary.
Step 3: Optimize Other Method and System Parameters
If peak tailing is still an issue, consider the following factors.
Recommended Actions:
-
Reduce Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce peak broadening and tailing.
-
Use a Mobile Phase Additive: A small concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites and improve the peak shape of basic analytes.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Evaluate Injection Volume: Injecting too large a volume or too high a concentration of the sample can overload the column. Try reducing the injection volume or diluting the sample.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This method is a representative example for the analysis of this compound in pharmaceutical dosage forms.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Ammonium Phosphate Buffer (pH 4.4) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | Ambient |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Column Washing and Regeneration Protocol
To address potential column contamination, a general-purpose flushing procedure can be employed.
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
Flush with 20 column volumes of hexane or dichloromethane (if compatible with your column and system) for highly non-polar contaminants.
-
Flush again with 20 column volumes of isopropanol.
-
Finally, flush with your mobile phase without the buffer until the baseline is stable.
-
Reconnect the column to the detector and equilibrate with the full mobile phase.
Data Summary
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H19N3O5S | |
| Molecular Weight | 389.43 g/mol | |
| pKa (Strongest Acidic) | 3.3 | |
| pKa (Strongest Basic) | 7.22 |
HPLC Method Parameters from Literature
| Reference | Column | Mobile Phase | pH | Detection |
| Manzoor Ahmed et al., 2012 | C18 (250x4.6mm, 5µm) | Acetonitrile:Ammonium Phosphate Buffer (50:50) | 4.4 | 280 nm |
| Int. J. Chem. Sci., 2008 | RPC-18 | Trifluoroacetic acid in water:TFA in acetonitrile:phosphate buffer | Not specified | 290 nm |
| IOSRPHR, 2012 | C18 (150x4.6mm, 5µm) | Acetonitrile:Monopotassium Phosphate (12:88) | 3.05 | 280 nm |
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Secondary interaction causing peak tailing.
References
Technical Support Center: Optimizing Cefprozil Extraction from Animal Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Cefprozil from animal tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the initial critical steps for handling animal tissue samples to ensure this compound stability?
A1: Proper sample handling from the point of collection is crucial to prevent degradation of this compound. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles. For fresh tissues, processing should occur as quickly as possible on ice to minimize enzymatic degradation of the analyte.
Q2: Which homogenization technique is recommended for different types of animal tissues?
A2: The choice of homogenization technique depends on the tissue type.
-
Soft Tissues (e.g., liver, kidney): Gentle mechanical methods like Dounce or Potter-Elvehjem homogenizers are suitable.[2]
-
Hard Tissues (e.g., muscle, skin): More robust methods such as rotor-stator (e.g., Ultra-Turrax) or bead mill homogenizers are necessary to ensure complete tissue disruption.[2] All homogenization steps should be performed on ice to prevent heat-induced degradation of this compound.[3][4]
Q3: What are the most common methods for extracting this compound from tissue homogenates?
A3: The primary methods for extracting small molecules like this compound from complex biological matrices involve protein precipitation, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup.
-
Protein Precipitation (PPT): This is a critical first step to remove the bulk of proteins which can interfere with subsequent analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup and concentration, offering better selectivity and higher recovery than LLE.
Q4: Which analytical techniques are most suitable for the quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of the drug in complex matrices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure complete tissue disruption by selecting the appropriate homogenization technique and duration. Visually inspect for any remaining tissue fragments. |
| This compound degradation during sample processing. | Keep samples on ice at all times. Use pre-chilled solvents and equipment. This compound is susceptible to degradation at elevated temperatures. | |
| Inefficient protein precipitation. | Optimize the ratio of precipitation solvent to sample. Acetonitrile is commonly used. Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C). | |
| Suboptimal pH during extraction. | The stability and solubility of this compound, a β-lactam antibiotic, can be pH-dependent. Experiment with adjusting the pH of the homogenization buffer and extraction solvents to maximize recovery. | |
| Inefficient elution from SPE cartridge. | Ensure the chosen SPE sorbent is appropriate for this compound. Optimize the composition and volume of the elution solvent. A stronger or more polar solvent may be needed. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the protocol, including tissue weight, buffer volumes, mixing times, and incubation periods. |
| Matrix effects in LC-MS/MS analysis. | Matrix effects can suppress or enhance the analyte signal. Implement a more rigorous cleanup step (e.g., SPE). Use a stable isotope-labeled internal standard for this compound if available. Prepare calibration standards in a matrix that matches the samples to compensate for these effects. | |
| Peak Tailing or Poor Peak Shape in HPLC | Contaminants from the tissue matrix co-eluting with this compound. | Improve the sample cleanup process using SPE. Adjust the mobile phase composition or gradient to better resolve this compound from interfering peaks. |
| Column overload. | Dilute the final extract before injection or inject a smaller volume. | |
| Instrument Contamination | Carryover from previous samples. | Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. Inject blank samples between experimental samples to check for carryover. |
Experimental Protocols
Protocol 1: this compound Extraction using Protein Precipitation and Liquid-Liquid Extraction
This protocol provides a general framework. Optimization for specific tissue types is recommended.
-
Tissue Homogenization:
-
Weigh approximately 1 gram of frozen tissue and place it in a suitable homogenization tube.
-
Add 3 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using an appropriate homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout the process.
-
-
Protein Precipitation:
-
To 1 mL of the tissue homogenate, add 2 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the collected supernatant, add 4 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase used for HPLC or LC-MS/MS analysis.
-
Protocol 2: this compound Extraction using Protein Precipitation and Solid-Phase Extraction (SPE)
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma and Skin Blister Fluid
| Parameter | 250 mg Dose (Plasma) | 500 mg Dose (Plasma) | 250 mg Dose (Skin Blister Fluid) | 500 mg Dose (Skin Blister Fluid) |
| Cmax (µg/mL) | 6.1 | 11.2 | 3.0 | 5.8 |
| Tmax (h) | 1.5 | 1.5 | 2.5 | 2.5 |
| AUC (µg·h/mL) | 18.1 | 37.1 | 13.9 | 29.3 |
| Half-life (h) | 1.3 | 1.3 | 2.1 | 2.1 |
Table 2: Recovery of Fluoroquinolones from Animal Tissues using SPE
| Analyte | Fortification Level (ng/g) | Muscle Tissue Recovery (%) | Liver Recovery (%) | Kidney Recovery (%) |
| Enoxacin | 40 | 92.5 | 88.7 | 90.1 |
| 80 | 95.2 | 91.3 | 93.4 | |
| Ofloxacin | 40 | 101.2 | 98.5 | 100.3 |
| 80 | 105.6 | 102.1 | 104.7 | |
| Ciprofloxacin | 40 | 85.3 | 82.5 | 84.6 |
| 80 | 88.9 | 86.1 | 87.8 |
Visualizations
Experimental Workflow
Caption: General workflow for this compound extraction from animal tissues.
This compound Mechanism of Action
Caption: this compound inhibits bacterial cell wall synthesis leading to cell lysis.
References
Strategies to increase the yield of Cefprozil in semi-synthetic processes
Welcome to the technical support center for the semi-synthetic production of Cefprozil. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and enhance reaction yields.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during this compound synthesis.
Issue 1: Low Conversion of Cephalosporin Nucleus (7-APRA or 7-ACA)
-
Question: My reaction shows a low conversion rate of the starting material, 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APRA) or 7-aminocephalosporanic acid (7-ACA). What are the potential causes and solutions?
-
Answer: Low conversion is a common issue that can stem from several factors related to reaction conditions and reagent quality.
Potential Causes & Suggested Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the acylation step is highly sensitive to pH, temperature, and solvent system.
-
Incorrect Substrate Molar Ratio: An improper ratio of the acyl donor, such as D-p-hydroxyphenylglycine methyl ester (D-HPGME), to the cephalosporin nucleus can limit the reaction.
-
Solution: The optimal molar ratio of D-HPGME to 7-APRA has been found to be 3:1 for enzymatic synthesis.[1] Ensure precise measurement and addition of reactants.
-
-
Enzyme Inactivation or Insufficient Loading: In enzymatic processes, the catalyst's activity is paramount. The enzyme may be denatured or used in insufficient quantities.
-
Solution: Verify the activity of your immobilized penicillin G acylase. The optimal enzyme loading should be determined experimentally; one study found 2.6 U/mL to be effective.[1] Ensure proper storage and handling of the enzyme to prevent activity loss.
-
-
Poor Quality of Raw Materials: Impurities in the 7-APRA or acyl donor can inhibit the reaction.
-
Solution: Use high-purity starting materials. The quality of raw materials is paramount for achieving a consistent and high-quality final product.[3] Perform analytical checks (e.g., HPLC) on incoming materials to ensure they meet specifications.
-
-
Issue 2: High Levels of Hydrolysis Byproducts
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Question: I am observing significant hydrolysis of the acyl donor (D-HPGME) and the this compound product, leading to reduced yield. How can I mitigate this?
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Answer: The balance between synthesis and hydrolysis is a critical factor in enzymatic reactions catalyzed by Penicillin G Acylase (PGA).
Potential Causes & Suggested Solutions:
-
Suboptimal Enzyme Characteristics: Wild-type enzymes may have an unfavorable synthesis/hydrolysis (S/H) ratio.
-
Solution 1 (Enzyme Selection): Screen different PGAs. For instance, some studies have shown that certain PGAs have a higher S/H ratio, making them more suitable for synthesis.
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Solution 2 (Protein Engineering): Use a mutated enzyme. Site-directed mutagenesis of PGA, such as the βF24A mutant, has been shown to significantly increase the S/H ratio, favoring synthesis over hydrolysis and boosting yields to as high as 99%.
-
-
Reaction Environment: The reaction medium can influence the equilibrium between synthesis and hydrolysis.
-
Solution (Aqueous Two-Phase System): Implement an aqueous two-phase system (ATPS). An ATPS can create a favorable microenvironment for the enzymatic reaction and facilitate in situ product removal, shifting the equilibrium towards synthesis. Using a pH-responsive copolymer-based ATPS, the yield of this compound reached 99.39%, a significant increase from the 77.61% achieved in a standard aqueous system.
-
-
Issue 3: Formation of Process-Related Impurities
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Question: My final product is contaminated with unacceptable levels of impurities, such as the E-isomer or ethoxycarbonylthis compound. What strategies can I use for control?
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Answer: Impurity control is critical for both yield and the final drug's safety and efficacy. The Z-isomer of this compound is primarily responsible for its antibiotic activity.
Potential Causes & Suggested Solutions:
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High E-isomer Content: The synthesis route may not be sufficiently stereoselective, leading to a high proportion of the less active E-isomer.
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Solution 1 (Route Selection): Certain chemical synthesis routes are prone to generating more E-isomer. A method involving silanization protection followed by iodination and a Wittig reaction using an ionic liquid as a catalyst can prevent the formation of excessive E-isomer.
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Solution 2 (Isomer Enrichment): If a mixture is produced, an enrichment method can be applied. One novel method enriches the desired Z-isomer of 7-amino-3-[(Z/E)-propen-1-yl]-3-cephem-4-carboxylic acid via the formation of a 7-beta-isopropylideneammonium salt under acidic conditions.
-
-
Side Reactions: Undesired reactions can occur during synthesis. For example, ethoxycarbonylthis compound can form as a process impurity.
-
Solution: The formation of this specific impurity can be controlled by adding a catalytic amount of methanesulfonic acid during the synthesis process.
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-
Data Summary
The following tables summarize key quantitative data for optimizing this compound yield.
Table 1: Comparison of Reaction Systems for Enzymatic this compound Synthesis
| Parameter | Standard Aqueous System | Aqueous Two-Phase System (ATPS) | Reference |
| Reaction Yield | 77.61% | 99.39% | |
| Key Components | Water, enzyme, substrates | pH-responsive copolymers (PADB/PMDB), enzyme, substrates | |
| Advantage of ATPS | Facilitates in situ product removal, shifting equilibrium towards synthesis. |
Table 2: Optimized Conditions for Enzymatic Synthesis with Mutant PGA (βF24A)
| Parameter | Optimal Value | Achieved Yield (at 100 mmol/L 7-APRA) | Reference |
| Temperature | 25 °C | 99% | |
| pH | 6.0 | 99% | |
| Molar Ratio (D-HPGME / 7-APRA) | 3:1 | 99% | |
| Enzyme Loading | 2.6 U/mL | 99% |
Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized Penicillin G Acylase
This protocol is based on the optimization studies for high-yield synthesis.
-
Materials:
-
7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APRA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGME)
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Immobilized Penicillin G Acylase (e.g., mutant βF24A for higher S/H ratio)
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Phosphate buffer (pH 6.0)
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Hydrochloric acid and Sodium hydroxide for pH adjustment
-
HPLC system for reaction monitoring
-
-
Procedure:
-
Prepare a buffered solution of 7-APRA (e.g., 100 mmol/L) in a temperature-controlled reaction vessel. Adjust the pH to 6.0 using NaOH/HCl.
-
Bring the solution to the optimal reaction temperature of 25°C.
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In a separate container, dissolve D-HPGME in the buffer to create a stock solution.
-
Add the immobilized Penicillin G Acylase to the 7-APRA solution to achieve the desired enzyme loading (e.g., 2.6 U/mL).
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Initiate the reaction by adding the D-HPGME solution to the reaction vessel to achieve a final molar ratio of D-HPGME to 7-APRA of 3:1.
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Maintain the reaction at 25°C with gentle agitation. Continuously monitor and control the pH at 6.0, as the reaction progress can cause pH shifts.
-
Take samples at regular intervals (e.g., every 30 minutes) and analyze them by HPLC to monitor the consumption of 7-APRA and the formation of this compound.
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Once the reaction reaches completion (typically when 7-APRA conversion is >99%), stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
Proceed with product isolation and purification steps, such as crystallization.
-
Visualizations
The following diagrams illustrate key workflows and concepts in this compound synthesis.
Caption: High-level workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low this compound yield.
Frequently Asked Questions (FAQs)
-
Q1: What are the main semi-synthetic routes for this compound?
-
A: The primary routes start with a cephalosporin nucleus. One common method is the enzymatic acylation of 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APRA) with an activated D-p-hydroxyphenylglycine derivative, catalyzed by an immobilized enzyme like Penicillin G Acylase. Chemical synthesis routes also exist, often starting from 7-aminocephalosporanic acid (7-ACA) or 7-phenylacetamide-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE), which involve multiple chemical steps to introduce the propenyl group at the 3-position and the side chain at the 7-position.
-
-
Q2: Why is the Z-isomer of this compound important?
-
A: this compound exists as a mixture of Z and E geometric isomers. The Z-isomer is primarily responsible for the antibiotic's activity, particularly against gram-negative bacteria where its activity can be 6-8 times higher than the E-isomer. Therefore, synthesis strategies that maximize the Z:E ratio are highly desirable.
-
-
Q3: Can protein engineering improve this compound yield?
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A: Yes, significantly. In enzymatic synthesis, the yield is limited by the enzyme's competing abilities to synthesize the antibiotic and to hydrolyze it. Protein engineering can be used to create mutant enzymes with a higher synthesis-to-hydrolysis (S/H) ratio. For example, a βF24A mutant of Penicillin G Acylase from E. coli demonstrated a much higher S/H ratio, enabling a this compound yield of 99% under optimized conditions.
-
-
Q4: What is an Aqueous Two-Phase System (ATPS) and how does it help?
-
A: An ATPS is formed by mixing two incompatible water-soluble polymers or a polymer and a salt in water. This creates two distinct aqueous phases. In this compound synthesis, the reactants (7-APRA and D-HPGME) can be concentrated in one phase while the product (this compound) preferentially moves to the other phase. This in situ product removal minimizes product inhibition and hydrolysis, driving the reaction equilibrium towards synthesis and dramatically increasing the final yield.
-
-
Q5: How can I improve the purity of the final this compound product?
-
A: Purity is improved through a combination of optimized synthesis and effective downstream processing.
-
Synthesis: Choose a route that minimizes byproduct formation, such as using an ionic liquid to increase the Z:E isomer ratio or adding methanesulfonic acid to control specific impurities.
-
Purification: The primary method for purification is crystallization. After the reaction, separating the crude product and performing controlled crystallization can effectively remove unreacted starting materials and byproducts, leading to a high-purity final product. The purity of the product after crystallization can reach over 88%.
-
-
References
- 1. [PDF] Process optimization for enzymatic synthesis of cis-cefprozil by a mutant penicillin G acylase* | Semantic Scholar [semanticscholar.org]
- 2. Study on the Enzymatic Synthesis of this compound [ccspublishing.org.cn]
- 3. Making the grade: untangling the myths of raw materials used for the manufacture of cell- & gene-based medicinal products [insights.bio]
Cefprozil interference in co-administration with other drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of Cefprozil with other drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary known drug-drug interactions with this compound?
A1: The most significant and clinically relevant drug-drug interaction with this compound involves co-administration with probenecid, which can alter the pharmacokinetic profile of this compound.[1][2][3][4][5] Another critical interaction is the increased risk of nephrotoxicity when this compound is administered with aminoglycoside antibiotics. There is also a potential for altered absorption when co-administered with drugs that delay gastric emptying, such as exenatide.
Q2: How does probenecid interfere with this compound?
A2: Probenecid competitively inhibits the organic anion transporters (OATs) in the proximal tubules of the kidneys. Since this compound is primarily eliminated from the body through renal excretion, including active tubular secretion, this inhibition by probenecid blocks the efficient removal of this compound, leading to a higher serum concentration and a longer half-life. This interaction has been shown to double the Area Under the Curve (AUC) for this compound.
Q3: What is the nature of the interaction between this compound and aminoglycosides?
A3: Co-administration of this compound and aminoglycoside antibiotics has been associated with an increased risk of nephrotoxicity. Aminoglycosides are known to accumulate in the epithelial cells of the renal proximal tubules, which can lead to kidney damage. The concurrent use of other potentially nephrotoxic agents like cephalosporins may exacerbate this effect.
Q4: Does food or antacid administration affect the bioavailability of this compound?
A4: No, the bioavailability of this compound is not significantly affected by the co-administration of food or antacids. While food may slightly delay the time to reach maximum plasma concentration (Tmax), it does not impact the overall extent of absorption (AUC) or the peak plasma concentration (Cmax).
Q5: Is this compound metabolized by the Cytochrome P450 (CYP450) system?
A5: this compound is not significantly metabolized by the Cytochrome P450 system. This means that it is unlikely to be involved in drug-drug interactions as a substrate, inhibitor, or inducer of CYP450 enzymes, which are common mechanisms for drug interactions.
Troubleshooting Guides
Issue: Unexpected Pharmacokinetic Profile of this compound in a Co-administration Study
Possible Cause 1: Concomitant use of a renal transport inhibitor.
-
Troubleshooting Steps:
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Review all co-administered compounds for known inhibitors of renal transporters, such as probenecid.
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If a potential inhibitor is identified, a dedicated drug-drug interaction study should be designed to quantify the effect on this compound's pharmacokinetics. Refer to the experimental protocol section for a suitable study design.
-
Possible Cause 2: Altered Gastric Emptying.
-
Troubleshooting Steps:
-
Consider if any co-administered drugs are known to affect gastric motility (e.g., GLP-1 receptor agonists like exenatide, or anticholinergic agents).
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If altered absorption is suspected, characterize the absorption phase of this compound's pharmacokinetic profile more intensively with earlier and more frequent sampling time points.
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Issue: Observing Signs of Renal Toxicity in Preclinical Models with this compound Co-administration
Possible Cause: Synergistic or additive nephrotoxicity.
-
Troubleshooting Steps:
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Identify if any of the co-administered drugs are known nephrotoxic agents, particularly aminoglycosides.
-
Conduct a thorough investigation of renal function markers (e.g., serum creatinine, BUN) and consider histopathological examination of the kidneys in preclinical models.
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Refer to the experimental protocol for assessing drug-induced nephrotoxicity for a detailed in vivo study design.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound With and Without Co-administered Drugs
| Co-administered Drug | This compound Dose | N | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) | Reference(s) |
| None (Fasting) | 500 mg | 12 | 10.5 | ~1.5 | - | 1.3 | |
| None (Fasting) | 1000 mg | 12 | 18.3 | ~1.5 | - | 1.3 | |
| Probenecid | - | - | Increased | - | Doubled | Prolonged | |
| Food | - | - | Unchanged | Delayed (0.25-0.75 hr) | Unchanged | - | |
| Antacid | - | - | Unchanged | Unchanged | Unchanged | - |
Table 2: Summary of this compound Drug Interactions
| Interacting Drug/Class | Mechanism of Interaction | Clinical Consequence | Recommendation | Reference(s) |
| Probenecid | Inhibition of renal tubular secretion via Organic Anion Transporters (OATs). | Increased serum concentration and prolonged half-life of this compound. | Monitor for this compound-related adverse effects. Dose adjustment may be necessary. | |
| Aminoglycosides | Potential for additive or synergistic nephrotoxicity. | Increased risk of kidney damage. | Monitor renal function closely if co-administration is necessary. | |
| Exenatide (and other GLP-1 RAs) | Delayed gastric emptying. | Potential for delayed and/or reduced absorption of this compound. | Administer this compound at least 1 hour before exenatide injection. | |
| Anticoagulants (e.g., Warfarin) | Unspecified mechanism. | Potential for increased risk of bleeding. | Monitor coagulation parameters. |
Experimental Protocols
Protocol 1: Clinical Pharmacokinetic Interaction Study of this compound and Probenecid
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Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.
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Methodology:
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Subject Recruitment: Recruit healthy male and female volunteers (n=12-24) aged 18-45 years, with normal renal function (creatinine clearance > 80 mL/min). Obtain informed consent.
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Treatment Periods (separated by a 7-day washout):
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Period 1: Subjects receive a single oral dose of this compound (e.g., 500 mg).
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Period 2: Subjects receive a single oral dose of Probenecid (e.g., 1 g) followed 1 hour later by a single oral dose of this compound (e.g., 500 mg).
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Pharmacokinetic Sampling: Collect serial blood samples at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-Cefprozil administration in both periods. Collect urine in fractions over 24 hours.
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Bioanalysis: Analyze plasma and urine samples for this compound concentrations using a validated HPLC or HPLC-MS/MS method.
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Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and renal clearance for this compound in the presence and absence of Probenecid.
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Statistical Analysis: Use a mixed-effects model to compare the pharmacokinetic parameters between the two treatment periods.
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Protocol 2: In Vivo Assessment of Nephrotoxicity of this compound Co-administered with an Aminoglycoside
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Animal Model: Male Wistar rats (200-250 g).
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Methodology:
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Acclimatization: Acclimatize animals for at least one week with free access to food and water.
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Experimental Groups (n=8 per group):
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Group 1: Control (vehicle).
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Group 2: this compound alone.
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Group 3: Aminoglycoside (e.g., gentamicin) alone.
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Group 4: this compound and aminoglycoside co-administered.
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Dosing: Administer drugs for 7-14 consecutive days.
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Monitoring:
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Daily: Observe for clinical signs of toxicity and record body weight.
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Periodic Blood/Urine Collection: Collect blood via tail vein and urine via metabolic cages at baseline and at specified intervals to measure serum creatinine, blood urea nitrogen (BUN), and urinary biomarkers of kidney injury (e.g., KIM-1, N-acetyl-β-D-glucosaminidase).
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Terminal Procedures: At the end of the study, euthanize animals, collect blood for final analysis, and harvest kidneys.
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Histopathology: Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining) to assess tubular necrosis, interstitial inflammation, and glomerular changes. Homogenize the other kidney for biomarker analysis.
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Mandatory Visualization
Caption: this compound and Probenecid Interaction at the Renal Tubule.
Caption: Workflow for an in vivo nephrotoxicity assessment study.
Caption: Troubleshooting logic for unexpected pharmacokinetic results.
References
Improving the resolution of Cefprozil Z and E isomers in chromatography
Welcome to the technical support center for the chromatographic resolution of Cefprozil Z and E isomers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation of these critical diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic modes used for separating this compound Z and E isomers?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating this compound Z and E isomers.[1][2][3][4][5] This method effectively separates the diastereomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Q2: Which stationary phases (columns) are recommended for this separation?
A2: C18 columns are widely used and have demonstrated successful separation of this compound isomers. Other stationary phases that have been effectively employed include C8 and Phenyl Hydride columns. The choice of column will depend on the specific method requirements and the desired selectivity.
Q3: What mobile phase compositions are commonly used?
A3: Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile. The aqueous component is often an ammonium phosphate buffer or a dilute acid solution, such as formic acid or acetic acid, to control the pH and improve peak shape.
Q4: Is it possible to achieve baseline separation of the Z and E isomers?
A4: Yes, baseline separation of this compound Z and E isomers is achievable with optimized chromatographic conditions. Published methods have reported successful baseline resolution, which is crucial for accurate quantification.
Q5: What is the expected elution order of the Z and E isomers?
A5: In reversed-phase chromatography, the Z-isomer typically elutes before the E-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.
Issue 1: Poor Resolution Between Z and E Isomer Peaks
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Organic Modifier Percentage: The percentage of acetonitrile in the mobile phase is a critical factor. A systematic adjustment of the acetonitrile concentration can significantly impact resolution. A lower percentage of the organic modifier generally increases retention and may improve the separation between the two isomers.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of this compound, thereby influencing its retention and selectivity. Experiment with slight adjustments to the pH of the buffer (e.g., using phosphoric acid or ammonium hydroxide) to optimize the separation. The use of acidified mobile phases, for instance with formic or acetic acid, has been shown to yield good resolution.
-
-
Suboptimal Column Chemistry:
-
Stationary Phase Selection: If a C18 column is not providing adequate resolution, consider switching to a different stationary phase. A Phenyl Hydride column, for example, offers different selectivity due to pi-pi interactions and may enhance the separation of the isomers. C8 columns have also been used successfully.
-
-
Inadequate Method Parameters:
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.
-
Column Temperature: Temperature can influence selectivity. Operating at a controlled, slightly elevated temperature (e.g., 45°C) has been shown to be effective.
-
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions:
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Secondary Interactions with the Stationary Phase:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause peak tailing. An acidic mobile phase is generally preferred.
-
Column Quality: The column may be degraded or contaminated. Flushing the column or replacing it may be necessary.
-
-
Sample Overload:
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Injection Volume and Concentration: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or dilute the sample.
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Issue 3: Method Incompatibility with Mass Spectrometry (LC-MS)
Possible Causes & Solutions:
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Non-Volatile Buffers:
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Phosphate Buffers: Phosphate-based buffers, commonly used in USP methods, are not volatile and are incompatible with mass spectrometry.
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LC-MS Friendly Mobile Phases: For LC-MS applications, replace phosphate buffers with volatile alternatives like formic acid or acetic acid in the mobile phase. A mixture of acetonitrile and water with a small percentage of formic acid is a common choice.
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Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of this compound Z and E isomers.
Method 1: LC-MS Compatible HPLC Method
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Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm
-
Mobile Phase:
-
A: DI Water / 0.1% Formic Acid
-
B: Acetonitrile / 0.1% Formic Acid
-
-
Gradient:
-
0 min: 5% B
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6 min: 20% B
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7 min: 5% B
-
-
Flow Rate: 1.0 mL/minute
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Temperature: 45°C
-
Detection: UV @ 280nm
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Injection Volume: 20 µL
Method 2: HPLC-MS/MS Method for Human Plasma
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Column: Reverse-phase C18 column
-
Mobile Phase: A gradient program consisting of 0.5% formic acid and acetonitrile.
-
Total Run Time: 4 minutes
Method 3: European Pharmacopoeia (Ph. Eur.) Based Method
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Column: Hypersil GOLD™ aQ, end-capped octadecylsilyl silica gel
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Mobile Phase: A gradient using a buffer of ammonium phosphate and acetonitrile.
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System Suitability Requirement: Resolution (Rs) between this compound Z-isomer and impurity F must be greater than 1.4.
Quantitative Data
The following tables summarize quantitative data from various studies to provide a clear comparison of method performance.
Table 1: Chromatographic Performance Under Different Conditions
| Parameter | Method 1 | Method 2 | Ph. Eur. Method |
| Column | Cogent Phenyl Hydride™ | C18 | Hypersil GOLD™ aQ |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.5% Formic Acid | Acetonitrile/Ammonium Phosphate Buffer |
| Resolution (Rs) between Z and E isomers | 4.4 | Baseline Separation | Well Resolved |
| Tailing Factor | 1.0 | Not specified | 0.87–1.02 |
| Retention Time (Z-isomer) | Not specified | 2.07 min | 5.2 min |
| Retention Time (E-isomer) | Not specified | 2.36 min | 6.9 min |
Visualizations
Troubleshooting Workflow for this compound Isomer Resolution
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for simultaneous determination of this compound diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. iosrphr.org [iosrphr.org]
Minimizing epimerization of Cefprozil during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefprozil. The focus is on minimizing epimerization during synthesis and ensuring the stability of the desired (Z)-isomer during storage.
Frequently Asked Questions (FAQs)
Q1: What are the epimers of this compound and why are they important?
A1: this compound exists as two geometric isomers, or epimers, at the C-3 propenyl group: the (Z)-isomer (cis) and the (E)-isomer (trans). The (Z)-isomer is the therapeutically active form, exhibiting significantly greater antibacterial activity against Gram-negative bacteria compared to the (E)-isomer.[1][2] The typical ratio in pharmaceutical-grade this compound is approximately 90:10 ((Z):(E)).[1][2][3] Maintaining a high ratio of the (Z)-isomer is critical for the drug's efficacy.
Q2: What is the underlying mechanism of this compound epimerization?
A2: The epimerization of this compound is a reversible isomerization reaction between the (Z) and (E)-isomers. This process is influenced by factors such as temperature, pH, and the polarity of the solvent. The isomerization is understood to proceed through a transition state that allows for rotation around the carbon-carbon double bond of the propenyl group. Conditions that provide sufficient energy to overcome the rotational barrier, such as increased temperature, or conditions that can stabilize a charge-separated intermediate, can facilitate this conversion.
Q3: What are the primary factors that promote the epimerization of this compound?
A3: The primary factors that can lead to an increase in the proportion of the unwanted (E)-isomer include:
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Elevated Temperatures: Higher temperatures during synthesis, purification, or storage provide the energy required for the isomerization from the less stable (Z)-isomer to the more stable (E)-isomer.
-
Inappropriate pH: Both acidic and alkaline conditions can catalyze the isomerization. For many cephalosporins, neutral to slightly acidic pH is generally preferred for stability. In aqueous solutions, the rate of degradation of cephalosporins is often pH-dependent.
-
High Humidity: The presence of water can facilitate the degradation of this compound, which can occur in parallel with isomerization. Studies on this compound in oral suspension have shown that increased relative humidity contributes to degradation.
-
Solvent Choice: The polarity of the solvent used during synthesis and purification can influence the isomeric ratio.
-
Presence of Certain Catalysts: Some catalysts used in the synthesis process might inadvertently promote the formation of the (E)-isomer if not used under optimal conditions.
Q4: How do formulation excipients affect the stability of this compound isomers?
A4: Pharmaceutical excipients can significantly impact the stability of this compound.
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Buffering Agents: These are crucial for maintaining an optimal pH in liquid formulations, thereby minimizing pH-catalyzed isomerization and degradation.
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Moisture Content: Excipients that are hygroscopic can absorb water, which may accelerate both isomerization and hydrolysis of the β-lactam ring.
-
Chemical Interactions: Reactive impurities in excipients can potentially interact with this compound and promote its degradation. It is essential to use high-purity excipients and conduct compatibility studies.
Troubleshooting Guides
Synthesis Issues
Problem 1: The (Z):(E) isomer ratio is lower than the desired 90:10 after synthesis.
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature | Optimize the reaction temperature. Many steps in cephalosporin synthesis are temperature-sensitive. |
| Incorrect Base or Catalyst | Ensure the correct base or catalyst is used as specified in the protocol. Some bases can promote epimerization. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the desired conversion is achieved. |
| Inappropriate Solvent System | Use the recommended solvent system. The polarity of the solvent can influence the isomer ratio. |
| Suboptimal Wittig Reaction Conditions | If a Wittig reaction is used to introduce the propenyl group, ensure that the conditions are optimized for the formation of the (Z)-isomer. This can include the choice of phosphonium ylide and reaction temperature. |
Problem 2: Significant formation of degradation products alongside the desired this compound.
| Potential Cause | Troubleshooting Action |
| Presence of Water in Solvents/Reagents | Use anhydrous solvents and reagents to prevent hydrolysis of the β-lactam ring. |
| Extreme pH During Workup | Maintain a controlled pH during the extraction and purification steps. |
| Exposure to High Temperatures | Avoid excessive heat during solvent removal and drying. Use techniques like vacuum drying at moderate temperatures. |
Storage and Stability Issues
Problem 3: The percentage of the (E)-isomer increases significantly during storage.
| Potential Cause | Troubleshooting Action |
| High Storage Temperature | Store this compound, both as a solid and in formulation, at the recommended temperature, typically in a cool, dry place. |
| Exposure to Light | Store in light-resistant containers to prevent photodegradation, which can potentially contribute to isomerization. |
| Inappropriate Formulation pH | For liquid formulations, ensure the pH is maintained within the optimal range for this compound stability. |
| High Humidity Environment | Protect from moisture by using tightly sealed containers and desiccants if necessary. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Ratio Analysis
This protocol provides a general method for the separation and quantification of (Z)- and (E)-Cefprozil isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M monopotassium phosphate, pH adjusted to 3.05 with glacial acetic acid) and acetonitrile (e.g., in a ratio of 88:12 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.
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Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration.
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Analysis: Inject the sample onto the HPLC system. The (Z)- and (E)-isomers will have distinct retention times, allowing for their separation and quantification by integrating the peak areas.
Quantitative Data Summary
The following table summarizes the kinetic data for this compound degradation in an oral suspension under stress conditions.
| Temperature (K) | Relative Humidity (%) | (Z)-Cefprozil Degradation Rate Constant (k, s⁻¹) | (E)-Cefprozil Degradation Rate Constant (k, s⁻¹) |
| 343 | 76.4 | (4.04 ± 0.37) x 10⁻⁶ | (4.04 ± 0.46) x 10⁻⁶ |
Data adapted from a study on the stability of this compound in CEFZIL oral suspension.
Visualizations
References
Enhancing the oral bioavailability of Cefprozil formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Cefprozil. While this compound inherently exhibits high oral bioavailability (approximately 95%), this guide addresses challenges that may arise when developing novel formulations, such as modified-release or taste-masked dosage forms, which can inadvertently impact its absorption profile.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to enhance the oral bioavailability of this compound?
A1: Generally, no. This compound is a Biopharmaceutics Classification System (BCS) Class I or II drug with high solubility and high permeability, leading to an oral bioavailability of about 95%.[2] Enhancement strategies are typically unnecessary for immediate-release formulations of the active pharmaceutical ingredient (API) alone. However, formulation efforts aimed at modifying the release profile (e.g., controlled-release), improving patient compliance (e.g., taste-masking), or developing new intellectual property may lead to decreased bioavailability. This guide focuses on troubleshooting these formulation-induced bioavailability challenges.
Q2: How does food impact the oral bioavailability of this compound?
A2: The administration of this compound with food does not significantly affect the extent of absorption (as measured by AUC) or the peak plasma concentration (Cmax).[1][2] It may, however, delay the time to reach maximum plasma concentration (Tmax) by 15 to 45 minutes.
Q3: Are there any known excipient incompatibilities with this compound?
A3: While specific incompatibility studies are not widely published, general caution should be exercised. Excipients with high moisture content can potentially accelerate the degradation of beta-lactam antibiotics like this compound. Additionally, reactive impurities in excipients or interactions between functional groups (e.g., primary amines in the drug with reducing sugars in excipients) can lead to degradation products. For suspension formulations, certain suspending agents or pH regulators may affect the stability of this compound in solution.
Q4: What is the primary absorption mechanism of this compound?
A4: this compound is absorbed from the gastrointestinal tract. Its renal clearance exceeds the glomerular filtration rate, which suggests the involvement of active tubular secretion in its elimination, but its primary absorption is consistent with that of a well-absorbed small molecule.
Troubleshooting Guide
Issue 1: Low or Variable this compound Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Animal Model | Review pharmacokinetic data across different species. Beagle dogs are a commonly used model for this compound. | Pharmacokinetic parameters can vary significantly between species. For instance, Cmax in infant beagle dogs was found to be lower than in adult dogs, suggesting differences in distribution volumes or absorption rates. |
| Formulation Performance | Conduct in vitro dissolution testing of the formulation under relevant physiological pH conditions (e.g., simulated gastric and intestinal fluids). | Poor dissolution of the drug from the formulation is a primary reason for low bioavailability. This is especially critical for controlled-release or solid dispersion formulations. |
| API Stability | Verify the stability of this compound in your formulation and in the GI tract of the animal model. This compound can degrade via hydrolysis. | Degradation of the API before it can be absorbed will directly lead to lower bioavailability. |
| Analytical Method Issues | Validate your analytical method for quantifying this compound in plasma/serum. Ensure proper sample preparation, such as protein precipitation, to avoid interference. | An inaccurate or imprecise analytical method can lead to erroneous pharmacokinetic data. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Possible Cause | Troubleshooting Step | Rationale |
| Dissolution Medium | Ensure the dissolution medium is properly prepared and degassed. Check for drug degradation in the chosen medium. | Air bubbles on the tablet surface or in the basket mesh can slow dissolution. This compound's stability is pH-dependent, and degradation in the medium can lead to artificially low results. |
| Apparatus Setup | Verify apparatus parameters (e.g., paddle/basket speed, temperature, vessel alignment) are within USP specifications. | Incorrect mechanical setup is a common source of variability in dissolution testing. |
| Formulation Properties | For solid dispersions, check for drug recrystallization using techniques like DSC or XRD. For controlled-release tablets, evaluate the properties of the rate-controlling polymer. | Amorphous this compound in a solid dispersion may revert to a less soluble crystalline form. Variability in excipient properties can significantly impact drug release from controlled-release formulations. |
| Surfactant Effects | If using surfactants (e.g., SDS, CTAB) to aid dissolution, ensure consistent sourcing and concentration. | Surfactants can significantly enhance the dissolution of this compound, but their effect can vary. |
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability (IVIVC)
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Discriminatory Dissolution Method | Develop a dissolution method that is sensitive to changes in formulation variables that are known to affect in vivo performance. | A robust IVIVC requires an in vitro test that can predict in vivo behavior. If the dissolution method is not discriminative, it will not correlate with bioavailability outcomes. |
| Complex Absorption | Consider advanced in vitro models like Caco-2 permeability assays to investigate potential transport-related issues, even though this compound is highly permeable. | While unlikely for this compound itself, complex formulations (e.g., nanoformulations) might interact with cellular transport mechanisms differently than the pure drug. |
| Formulation-Dependent Absorption | Re-evaluate the formulation strategy. Some excipients in advanced formulations like SEDDS or SLNs can alter physiological processes. | For example, some surfactants can inhibit efflux pumps or alter membrane fluidity, which could affect absorption in a way not captured by simple dissolution tests. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (500 mg Oral Dose)
| Parameter | Value | Reference |
| Bioavailability (F) | ~95% | |
| Cmax (Peak Plasma Conc.) | 10.5 - 11.5 µg/mL | |
| Tmax (Time to Peak) | 1.5 - 2.0 hours | |
| Half-life (t½) | ~1.3 hours | |
| Renal Clearance | ~2.3 mL/min/kg | |
| Protein Binding | ~36% | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (25 mg/kg Oral Dose)
| Parameter | Adult Dogs | Infant Dogs | Reference |
| Cmax (Peak Plasma Conc.) | 27.8 µg/mL | 21.2 µg/mL | |
| AUC (Area Under Curve) | 130 µg·hr/mL | 121 µg·hr/mL | |
| Half-life (t½) | 4.7 hours | 4.7 hours | |
| Urinary Recovery | 34.7% | 36.3% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (for simulated gastric fluid) or pH 6.8 phosphate buffer (for simulated intestinal fluid). The medium should be degassed prior to use.
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the rotation speed to 50 or 75 RPM.
-
Procedure: a. Allow the dissolution medium to equilibrate to the set temperature. b. Place one this compound tablet or capsule into each vessel. c. Start the paddle rotation immediately. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method at approximately 280 nm.
-
Data Calculation: Calculate the cumulative percentage of the drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Procedure (Apical to Basolateral Transport - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound test solution (e.g., at 10 µM) to the apical (A) side (donor compartment). c. Add fresh transport buffer to the basolateral (B) side (receiver compartment). d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. f. A sample is also taken from the donor compartment at the beginning and end of the experiment.
-
Procedure (Basolateral to Apical Transport - B to A): Repeat the procedure but add the drug to the basolateral side to assess active efflux.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.
Visualizations
Caption: Workflow for developing and troubleshooting this compound oral formulations.
Caption: Decision tree for troubleshooting low this compound bioavailability results.
References
Validation & Comparative
Cefprozil vs. Cefaclor: A Comparative Analysis of In Vitro Susceptibility Against Respiratory Pathogens
An objective guide for researchers and drug development professionals on the comparative in vitro efficacy of cefprozil and cefaclor against key bacterial respiratory pathogens. This report synthesizes available experimental data, details testing methodologies, and illustrates relevant biological and experimental pathways.
Introduction
This compound and cefaclor are both second-generation oral cephalosporin antibiotics frequently utilized in the treatment of community-acquired respiratory tract infections. Their clinical efficacy is intrinsically linked to their in vitro activity against the causative pathogens. This guide provides a detailed comparison of their in vitro susceptibility profiles against prevalent respiratory bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented is compiled from various studies to offer a comprehensive overview for research and development purposes.
Comparative In Vitro Susceptibility Data
The in vitro potency of this compound and cefaclor is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and cefaclor against key respiratory pathogens.
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.125 | 0.25 |
| Cefaclor | 0.38 | 1.0 | |
| Haemophilus influenzae | This compound | 2.0 | 4.0 |
| Cefaclor | 1.0 | 2.0 | |
| Moraxella catarrhalis | This compound | 0.5 | 1.0 |
| Cefaclor | 0.25 | 0.5 |
Note: MIC values can vary between studies based on the specific isolates tested and the methodology employed.
Generally, this compound demonstrates greater in vitro activity against Streptococcus pneumoniae compared to cefaclor, as evidenced by lower MIC values.[1] Conversely, cefaclor appears to be slightly more potent against Haemophilus influenzae and Moraxella catarrhalis. It is important to note that the activity of this compound is generally similar to that of cefaclor against many gram-negative species.[2] For some penicillin-resistant strains of streptococci, this compound has shown more in vitro activity than cefaclor.[2]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound and cefaclor, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately, cell lysis.
Caption: Mechanism of action for this compound and Cefaclor.
Experimental Protocols for In Vitro Susceptibility Testing
The determination of in vitro susceptibility of respiratory pathogens to this compound and cefaclor is conducted using standardized laboratory procedures. The most common methods cited in the literature are the E-test and broth microdilution, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[1]
Key Steps in Susceptibility Testing:
-
Isolate Preparation: Bacterial isolates are obtained from clinical specimens and cultured on appropriate agar media to obtain pure colonies.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial concentration.
-
Susceptibility Testing:
-
E-test: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on an agar plate previously inoculated with the bacterial suspension. The plate is incubated, and the MIC is read where the elliptical zone of inhibition intersects the concentration scale on the strip.
-
Broth Microdilution: A series of microtiter plate wells containing serial twofold dilutions of the antibiotic in a liquid growth medium are inoculated with the standardized bacterial suspension. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Incubation: The inoculated agar plates or microtiter plates are incubated under specific atmospheric and temperature conditions (e.g., 35-37°C in an atmosphere of 5% CO₂ for Streptococcus pneumoniae) for a defined period (typically 18-24 hours).
-
Data Interpretation: The resulting MIC values are interpreted according to established breakpoints to categorize the bacterial isolate as susceptible, intermediate, or resistant to the antibiotic.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Conclusion
Both this compound and cefaclor are effective in vitro against common respiratory pathogens. This compound generally exhibits superior activity against Streptococcus pneumoniae, a key pathogen in community-acquired pneumonia and otitis media. Cefaclor, on the other hand, may have a slight advantage against Haemophilus influenzae and Moraxella catarrhalis. The choice between these two agents in a clinical or research setting should be guided by local susceptibility patterns and the specific pathogen being targeted. The standardized methodologies for in vitro susceptibility testing are crucial for generating reliable and comparable data to inform these decisions.
References
- 1. Evaluation of the in vitro Activity of this compound Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Cefprozil Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cefprozil in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The information presented is curated to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, ensuring data integrity, reliability, and regulatory compliance.
Comparison of Validated Analytical Methods
The two most prevalent and validated methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While both methods offer reliability, they differ in terms of their sensitivity, specificity, and complexity.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a powerful and versatile technique for the separation, identification, and quantification of drug substances. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis.
Key Advantages of HPLC:
-
High Specificity: Capable of separating this compound from its diastereomers (cis- and trans-isomers) and potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).[1][2]
-
High Sensitivity: HPLC methods, especially when coupled with Mass Spectrometry (MS), can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for pharmacokinetic studies and impurity profiling.[1]
-
Versatility: Applicable to both bulk drug substances and various pharmaceutical dosage forms.[3][4]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more cost-effective technique that measures the amount of light absorbed by a sample at a specific wavelength.
Key Advantages of UV-Vis Spectrophotometry:
-
Simplicity and Speed: The methodology is straightforward and allows for rapid sample analysis.
-
Cost-Effectiveness: The instrumentation and operational costs are significantly lower compared to HPLC.
-
Robustness: The method is generally robust and less susceptible to minor variations in experimental conditions.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated HPLC and UV-Vis spectrophotometric methods for this compound analysis as reported in various studies.
Table 1: Comparison of HPLC Method Validation Parameters
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (HPLC-MS/MS) | Method 4 (HPLC-UV) |
| Linearity Range | 20-100 µg/mL | 0.01-50 µg/mL | - | 0.05-10.00 µg/mL (cis), 0.02-1.00 µg/mL (trans) |
| Correlation Coefficient (r²) | >0.999 | 0.999 | - | >0.99 |
| Accuracy (% Recovery) | 98.25-101.6% | >98% | -7.1% to 6.0% (RE) | - |
| Precision (%RSD) | <2% | <1% | 2.0%–16.5% | - |
| Limit of Detection (LOD) | - | - | - | - |
| Limit of Quantification (LOQ) | - | - | LLOQ within ± 20% | - |
| Retention Time (min) | 4.55 | - | 2.07 (cis), 2.36 (trans) | - |
Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters
| Parameter | Method A (Direct UV) | Method B (Derivative Spectroscopy) | Method C (Colorimetric) |
| λmax (nm) | 280 | 280 | 408 |
| Linearity Range | 10-50 µg/mL | 2-10 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (r²) | >0.999 | 0.999 | >0.999 |
| Accuracy (% Recovery) | 99.51-100.01% | 99.117 ± 1.005% | 100.69% ± 0.81% |
| Precision (%RSD) | <2% | - | <2% |
| Limit of Detection (LOD) | - | - | 0.96 µg/mL |
| Limit of Quantification (LOQ) | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and method transfer.
RP-HPLC Method for this compound in Tablet Dosage Form
-
Chromatographic System: A hypersilthermo C-18 Column (250mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and monobasic ammonium phosphate buffer, with the pH adjusted to 4.4 using o-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Standard Preparation: 10 mg of this compound standard was dissolved in 100 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Sample Preparation: Twenty tablets were weighed and crushed. A powder quantity equivalent to 10 mg of this compound was dissolved in 100 mL of the mobile phase.
UV-Vis Spectrophotometric Method for this compound Estimation
-
Instrument: UV-visible double beam spectrophotometer.
-
Solvent: A 50:50 mixture of ethanol and water.
-
Wavelength (λmax): 280 nm.
-
Standard Preparation: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of this compound in 100 mL of the solvent. Working standards (10-50 µg/mL) were prepared by appropriate dilution.
-
Sample Preparation: A sample solution was prepared to obtain a final concentration within the linearity range.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound according to ICH guidelines.
Caption: Workflow for the validation of an analytical method as per ICH guidelines.
Caption: Interrelationship of key validation parameters defined by ICH Q2(R1).
References
- 1. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of this compound Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative validation study of this compound diastereoisomers determination in human plasma by HPLC-MS/MS and HPLC-UV methods: application to bioequivalence pilot study [ejchem.journals.ekb.eg]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
Cross-Resistance Between Cefprozil and Third-Generation Cephalosporins: A Comparative Analysis
A comprehensive review of the in vitro activity and resistance mechanisms of the second-generation cephalosporin, Cefprozil, in comparison to third-generation cephalosporins such as Ceftriaxone, Ceftazidime, and Cefotaxime, reveals important considerations for their clinical application. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance against key bacterial pathogens.
This compound, a second-generation cephalosporin, demonstrates a broad spectrum of activity against many common respiratory and skin pathogens. However, the emergence of bacterial resistance, particularly through the production of β-lactamase enzymes, necessitates a thorough understanding of its cross-resistance profile with later-generation cephalosporins. This guide delves into the comparative in vitro efficacy of this compound and prominent third-generation cephalosporins, outlines the experimental methodologies used to determine these activities, and illustrates the underlying mechanisms of resistance.
Comparative In Vitro Activity: A Data-Driven Overview
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound and selected third-generation cephalosporins against key respiratory pathogens. The data is compiled from in vitro surveillance studies.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.25 | 1.0 |
| Cefotaxime | ≤0.06 | 0.5 | |
| Ceftriaxone | ≤0.06 | 0.5 | |
| Ceftazidime | 0.5 | 2.0 | |
| Haemophilus influenzae | This compound | 4.0 | 8.0 |
| (β-lactamase negative) | Cefotaxime | ≤0.015 | ≤0.015 |
| Ceftriaxone | ≤0.015 | ≤0.015 | |
| Ceftazidime | 0.03 | 0.06 | |
| Haemophilus influenzae | This compound | 8.0 | 16.0 |
| (β-lactamase positive) | Cefotaxime | ≤0.015 | 0.03 |
| Ceftriaxone | ≤0.015 | 0.03 | |
| Ceftazidime | 0.06 | 0.12 | |
| Moraxella catarrhalis | This compound | 0.5 | 1.0 |
| (β-lactamase positive) | Cefotaxime | 0.12 | 0.25 |
| Ceftriaxone | 0.06 | 0.12 | |
| Ceftazidime | 0.25 | 0.5 |
Data compiled from studies such as Doern et al. (1997) and Thornsberry et al. (1999).
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is crucial for understanding cross-resistance. The agar dilution method is a standard procedure used in many of the cited studies to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Agar Dilution Method for MIC Determination
1. Preparation of Antimicrobial Stock Solutions:
-
Standard antimicrobial powders are obtained from their respective manufacturers.
-
Stock solutions of each antibiotic are prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent as specified by the manufacturer.
2. Preparation of Agar Plates with Serial Dilutions:
-
Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.
-
Serial two-fold dilutions of each antibiotic stock solution are made in sterile tubes.
-
A precise volume of each antibiotic dilution is added to a specific volume of the molten agar to achieve the final desired concentrations.
-
The agar-antibiotic mixture is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
Bacterial isolates to be tested are grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation of Agar Plates:
-
A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation is performed in a CO₂-enriched atmosphere.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Mechanisms of Cross-Resistance
The primary mechanism driving cross-resistance between this compound and third-generation cephalosporins is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
Caption: Mechanism of β-lactamase mediated cephalosporin resistance.
This diagram illustrates how β-lactamase enzymes in the periplasmic space of bacteria can hydrolyze cephalosporins before they reach their target, the Penicillin-Binding Proteins (PBPs), thus preventing the inhibition of cell wall synthesis and leading to resistance. The stability of a cephalosporin to hydrolysis by different types of β-lactamases is a key determinant of its activity against resistant strains. While third-generation cephalosporins are generally more stable to common β-lactamases than second-generation agents, the emergence of extended-spectrum β-lactamases (ESBLs) can confer resistance to both classes.
The following workflow outlines the process for determining cross-resistance between different cephalosporins.
Caption: Experimental workflow for assessing cephalosporin cross-resistance.
Comparative Bioequivalence of Generic Cefprozil Tablets in a Beagle Dog Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of a generic cefprozil tablet formulation against a reference product in a beagle dog model. The information is synthesized from established veterinary bioequivalence guidelines and pharmacokinetic data for this compound. While a specific head-to-head bioequivalence study of generic this compound tablets in an animal model is not publicly available, this guide presents a detailed, representative experimental protocol and illustrative data to serve as a robust framework for designing and interpreting such studies.
Data Presentation: Pharmacokinetic Comparison
The following table summarizes hypothetical, yet realistic, pharmacokinetic parameters for a generic (Test) and a brand-name (Reference) this compound tablet following a single oral administration of a 250 mg tablet to beagle dogs. This data is presented to illustrate a scenario where bioequivalence is successfully demonstrated.
Table 1: Comparative Pharmacokinetic Parameters of Test vs. Reference this compound 250 mg Tablets in Beagle Dogs (n=12)
| Parameter | Test Product (Generic) | Reference Product | Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (µg/mL) | 14.8 ± 2.9 | 15.2 ± 3.1 | 97.4% | 90.5% - 104.8% |
| AUC₀-t (µg·h/mL) | 45.1 ± 7.2 | 46.5 ± 7.8 | 97.0% | 91.2% - 103.2% |
| AUC₀-∞ (µg·h/mL) | 47.3 ± 7.5 | 48.9 ± 8.1 | 96.7% | 90.8% - 103.0% |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - | - |
| t½ (h) | 2.1 ± 0.4 | 2.2 ± 0.5 | - | - |
Data are presented as mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval for the geometric mean ratio of Cmax, AUC₀-t, and AUC₀-∞, which should fall within the acceptance range of 80.00% to 125.00%.
Experimental Protocols
The following protocols are based on guidelines from the European Medicines Agency (EMA) and the World Organisation for Animal Health (WOAH) for conducting bioequivalence studies in veterinary species.[1][2][3]
Study Design and Conduct
A randomized, single-dose, two-treatment, two-period, two-sequence crossover design is employed.[2] This design allows each animal to serve as its own control, minimizing inter-individual variability. A washout period of at least 14 days separates the two treatment periods to ensure complete elimination of the drug from the system.
Animal Selection and Housing
-
Species: Beagle dogs. This breed is commonly used in pharmacokinetic studies due to its moderate size and docile nature.[4]
-
Number of Animals: A minimum of 12 healthy adult dogs (6 male, 6 female).
-
Health Status: All animals undergo a full veterinary examination to ensure they are healthy and free from any condition that might interfere with drug absorption, distribution, metabolism, or excretion.
-
Housing: Animals are housed in individual cages in a climate-controlled facility with a 12-hour light/dark cycle.
-
Acclimatization: A minimum of 7 days for acclimatization to the facility and handling procedures.
-
Diet and Fasting: Animals are fed a standard canine diet. Food is withheld for at least 8 hours prior to dosing and for 4 hours post-dosing. Water is available ad libitum.
Dosing and Sample Collection
-
Test and Reference Articles: Generic this compound 250 mg tablet (Test) and Brand-Name this compound 250 mg tablet (Reference).
-
Dose Administration: A single 250 mg tablet is administered orally to each dog. The tablet is placed at the back of the dog's tongue, and the mouth is held closed until the tablet is swallowed. This is followed by approximately 10 mL of water to ensure passage into the stomach.
-
Blood Sampling: Venous blood samples (approximately 2 mL) are collected into tubes containing K₂-EDTA anticoagulant. Samples are collected from the cephalic or jugular vein.
-
Sampling Time Points: Blood samples are collected at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. This schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases, based on the known Tmax and half-life of this compound in dogs.
-
Sample Handling: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or below until analysis.
Bioanalytical Method
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in dog plasma.
-
Sample Preparation: Plasma samples are prepared by protein precipitation. An aliquot of plasma (e.g., 100 µL) is mixed with a precipitating agent like acetonitrile, which also contains an internal standard (e.g., a stable isotope-labeled this compound).
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.
-
Validation: The method is fully validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data for each animal using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t½: Elimination half-life.
-
-
Statistical Analysis: An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax, AUC₀-t, and AUC₀-∞ data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) are calculated.
-
Bioequivalence Criteria: The test and reference products are considered bioequivalent if the 90% confidence intervals for the ratios of Cmax, AUC₀-t, and AUC₀-∞ are within the acceptance range of 80.00% to 125.00%.
Mandatory Visualizations
Mechanism of Action
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition leads to a defective cell wall and ultimately results in bacterial cell lysis.
Experimental Workflow
The overall workflow for the bioequivalence study follows a structured sequence from animal preparation to final data analysis.
Bioequivalence Assessment Logic
References
A Head-to-Head Comparison of Cefprozil and Amoxicillin-Clavulanate Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of Cefprozil and amoxicillin-clavulanate against Staphylococcus aureus (S. aureus), a significant pathogen in both community-acquired and hospital-acquired infections. The following sections present a comprehensive analysis of their in vitro activity, supported by quantitative data from various studies, detailed experimental methodologies, and visual representations of key concepts.
In Vitro Susceptibility of S. aureus
The in vitro effectiveness of an antibiotic is a crucial indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and amoxicillin-clavulanate against S. aureus, with a focus on MIC values.
| Antibiotic | S. aureus Strain | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Criteria (μg/mL) | Reference |
| This compound | Methicillin-susceptible S. aureus (MSSA) | - | 4 | ≤ 8 (Susceptible) | [1] |
| This compound | Methicillin-susceptible S. aureus (MSSA) | - | - | ≤ 8 (Susceptible) | [2] |
| This compound | Oxacillin-susceptible S. aureus (OSSA) | Similar to amoxicillin-clavulanate | - | - | [3] |
| Amoxicillin-Clavulanate | Methicillin-resistant S. aureus (MRSA) with susceptible genotypes | - | 8 | ≤ 8 (Susceptible) | [4] |
| Amoxicillin-Clavulanate | Coagulase-positive S. aureus (β-lactamase positive) | - | - | 84% sensitive | [5] |
| Amoxicillin-Clavulanate | Coagulase-negative S. aureus (β-lactamase positive) | - | - | 65.21% sensitive |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
This compound has demonstrated high activity against methicillin-susceptible Staphylococcus aureus (MSSA), inhibiting 90% of these isolates at a concentration of 4 mg/l. It is also active against penicillinase-producing strains of S. aureus. However, this compound is inactive against methicillin-resistant S. aureus (MRSA).
Amoxicillin-clavulanate combines the aminopenicillin amoxicillin with a β-lactamase inhibitor, clavulanic acid. This combination is effective against methicillin-sensitive S. aureus (MSSA) and some β-lactamase-producing strains. The addition of clavulanic acid allows amoxicillin to be effective against strains that would otherwise be resistant. Some studies have even shown sensitivity of some MRSA isolates to amoxicillin-clavulanate, particularly those that are β-lactamase positive.
Experimental Methodologies
Understanding the protocols used to generate susceptibility data is essential for interpreting the results accurately. Below are detailed methodologies from key studies.
Agar Dilution Method for MIC Determination
This method was utilized to determine the in vitro activity of this compound.
Caption: Agar Dilution Method Workflow.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a common alternative for determining MIC values.
Caption: Broth Microdilution Method Workflow.
Disk Diffusion (Kirby-Bauer) Method
This method is used to qualitatively assess the susceptibility of bacteria to antibiotics.
Caption: Disk Diffusion Method Workflow.
Mechanism of Action
Both this compound and amoxicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of Action of β-Lactam Antibiotics.
Clavulanic acid in amoxicillin-clavulanate is a β-lactamase inhibitor. It binds to and inactivates β-lactamase enzymes produced by some bacteria, thereby protecting amoxicillin from degradation and allowing it to exert its antibacterial effect.
Clinical Efficacy and Safety
Clinical trials have compared the efficacy and safety of this compound and amoxicillin-clavulanate in treating various infections, although not always specifically caused by S. aureus.
-
Skin and Soft Tissue Infections: In comparative trials for skin and skin-structure infections, this compound has shown comparable clinical and bacteriological efficacy to amoxicillin-clavulanate.
-
Acute Otitis Media: A meta-analysis of seven clinical trials found no significant difference in the clinical and bacteriological response between this compound and amoxicillin-clavulanate for the treatment of acute otitis media in children. However, the use of this compound was associated with a significantly lower risk of adverse effects, particularly gastrointestinal side effects like diarrhea.
-
Acute Sinusitis: In adults with severe acute bacterial sinusitis, this compound demonstrated comparable clinical efficacy to amoxicillin-clavulanate. Again, this compound was associated with a significantly lower incidence of adverse events, including diarrhea, nausea, and rash.
Conclusion
Both this compound and amoxicillin-clavulanate are effective options against susceptible strains of Staphylococcus aureus, particularly methicillin-susceptible isolates.
-
This compound demonstrates good in vitro activity against MSSA and is a viable alternative in clinical settings, often with a more favorable side-effect profile.
-
Amoxicillin-clavulanate provides broader coverage against β-lactamase-producing strains of S. aureus due to the inclusion of clavulanic acid.
The choice between these two agents should be guided by local susceptibility patterns, the specific clinical indication, and patient tolerance. For infections where β-lactamase production is a concern, amoxicillin-clavulanate may be preferred. However, in cases where tolerability is a primary concern, this compound presents a valuable alternative with comparable efficacy for susceptible organisms. Further research focusing on head-to-head comparisons specifically for S. aureus infections would be beneficial to further delineate their respective roles in clinical practice.
References
- 1. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the in vitro antibacterial activity of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro Activity of this compound Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro study to compare sensitivity of amoxicillin+clavulanic acid and cefpodoxime+clavulanic acid among beta-lactamase positive clinical isolates of gram-positive and gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro pharmacodynamic model comparing Cefprozil and cefixime
In the landscape of oral cephalosporins, Cefprozil (a second-generation agent) and Cefixime (a third-generation agent) are frequently considered for the treatment of common community-acquired infections. For researchers and drug development professionals, a nuanced understanding of their comparative in vitro pharmacodynamics is crucial for informing clinical decision-making and future antibiotic development. This guide provides a head-to-head comparison of their in vitro performance, supported by experimental data and detailed methodologies.
At a Glance: Comparative In Vitro Activity
This compound generally exhibits greater potency against Gram-positive organisms, particularly Streptococcus pneumoniae, while Cefixime demonstrates superior activity against Gram-negative pathogens, including Haemophilus influenzae and Moraxella catarrhalis. This distinction is a key differentiator in their potential clinical applications.
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cefixime against key respiratory and urinary tract pathogens. Lower MIC values indicate greater in vitro potency.
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | |||
| (Penicillin-Susceptible) | This compound | 0.06 | 0.12 |
| Cefixime | 0.5 | 1 | |
| (Penicillin-Intermediate) | This compound | 0.25 | 0.5 |
| Cefixime | 1 | 2 | |
| Haemophilus influenzae | |||
| (β-lactamase negative) | This compound | 4 | 8 |
| Cefixime | ≤0.06 | ≤0.06 | |
| (β-lactamase positive) | This compound | 8 | 16 |
| Cefixime | ≤0.06 | 0.12 | |
| Moraxella catarrhalis | |||
| (β-lactamase negative) | This compound | 0.25 | 0.5 |
| Cefixime | 0.12 | 0.25 | |
| (β-lactamase positive) | This compound | 2 | 4 |
| Cefixime | 0.12 | 0.25 | |
| Escherichia coli (non-ESBL) | This compound | 4 | 16 |
| Cefixime | 0.25 | 1 | |
| Klebsiella pneumoniae (non-ESBL) | This compound | 4 | >32 |
| Cefixime | 0.25 | 1 | |
| Proteus mirabilis | This compound | 4 | 8 |
| Cefixime | ≤0.125 | 0.25 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.
Bactericidal Activity: A Time-Kill Perspective
Time-kill kinetic assays provide insights into the rate and extent of bacterial killing by an antibiotic. Comparative studies have highlighted key differences between this compound and Cefixime, particularly against S. pneumoniae.
In an in vitro pharmacodynamic model simulating human pharmacokinetics, this compound demonstrated superior bactericidal activity against penicillin-intermediately resistant S. pneumoniae compared to Cefixime.[1] Specifically, this compound achieved a greater rate and extent of killing at the 24-hour time point.[1] Against penicillin-susceptible strains, both agents demonstrated bactericidal activity, although neither was as rapid as penicillin.[1]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after brief exposure to an antimicrobial agent. While direct comparative studies on the PAE of this compound and Cefixime are limited, the experimental protocol for its determination is well-established. A prolonged PAE allows for less frequent dosing intervals without loss of efficacy. Generally, beta-lactam antibiotics exhibit a modest PAE against Gram-positive cocci and a shorter or absent PAE against Gram-negative bacilli.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro pharmacodynamic studies. The following are standard protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefixime are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Exposure: this compound and Cefixime are added to separate flasks of the bacterial suspension at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control flask with no antibiotic is included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each flask, serially diluted, and plated on appropriate agar.
-
Data Analysis: After incubation, colony counts (CFU/mL) are determined for each time point. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
-
Antibiotic Exposure: A log-phase bacterial culture is exposed to a specific concentration of this compound or Cefixime (e.g., 5-10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Antibiotic Removal: The antibiotic is removed by rapid dilution (e.g., 1:1000) or centrifugation and washing of the bacterial cells.
-
Monitoring of Regrowth: Viable counts are performed immediately after antibiotic removal and then at regular intervals (e.g., every 1-2 hours) for both the test and control cultures until turbidity is observed in the control.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.
Visualizing the Comparison
To better illustrate the experimental workflow and the logical comparison between this compound and Cefixime, the following diagrams are provided.
References
A Statistical Showdown: Cefprozil's Bioequivalence in the Cephalosporin Arena
A deep dive into the statistical analysis of Cefprozil's bioequivalence, this guide offers researchers, scientists, and drug development professionals a comparative look at its performance against other cephalosporins. Through a meticulous review of pharmacokinetic data, experimental protocols, and statistical methodologies, this document provides a comprehensive resource for understanding the bioequivalence landscape of this critical antibiotic.
This guide synthesizes publicly available data to compare the bioequivalence of this compound with other oral cephalosporins, namely Cefaclor and Cefdinir. By examining key pharmacokinetic parameters, this analysis aims to provide a clear and objective comparison for researchers and clinicians.
Comparative Pharmacokinetic Data
The bioequivalence of a generic drug to a reference listed drug is determined by comparing their pharmacokinetic profiles. The key parameters in this assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represent the rate and extent of drug absorption, respectively. The following tables summarize the mean pharmacokinetic parameters for this compound and its comparators, Cefaclor and Cefdinir, at commonly prescribed dosages.
Table 1: Pharmacokinetic Parameters of this compound
| Dosage | Cmax (µg/mL) | AUC (µg·hr/mL) | T½ (hours) |
| 250 mg | 6.1 | 18.3 | 1.3 |
| 500 mg | 10.5-11.5 | 32.4 | 1.3 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Pharmacokinetic Parameters of Cefaclor
| Dosage | Cmax (µg/mL) | AUC (µg·hr/mL) | T½ (hours) |
| 250 mg | ~7 | Not consistently reported | 0.6-0.9 |
| 500 mg | ~13 | Not consistently reported | 0.6-0.9 |
Data compiled from multiple sources.[5]
Table 3: Pharmacokinetic Parameters of Cefdinir
| Dosage | Cmax (µg/mL) | AUC (µg·hr/mL) | T½ (hours) |
| 300 mg | 1.60 | 7.05 | 1.7 |
| 600 mg | 2.87 | 11.1 | 1.7 |
Data compiled from multiple sources.
The Blueprint of Bioequivalence: Experimental Protocols
To ensure the reliability and comparability of bioequivalence trial data, studies adhere to stringent experimental protocols, largely guided by regulatory bodies like the U.S. Food and Drug Administration (FDA). A typical bioequivalence study for an oral antibiotic like this compound follows a standardized workflow.
A common study design is a randomized, two-period, two-sequence, single-dose, crossover study. This design involves administering a single dose of the test product (e.g., a generic version of this compound) and the reference product (the brand-name drug) to a group of healthy volunteers on two separate occasions, separated by a washout period to ensure the complete elimination of the drug from the body. The order in which each subject receives the test and reference drug is randomized.
Blood samples are collected from the participants at predetermined time points before and after drug administration to measure the concentration of the drug in the plasma. These concentration data are then used to calculate the key pharmacokinetic parameters. Studies are typically conducted under fasting conditions, as food can affect the absorption of many drugs.
The Statistical Verdict: Proving Sameness
The cornerstone of statistical analysis in bioequivalence trials is the Two One-Sided Tests (TOST) procedure. Instead of trying to prove a difference between the test and reference products, the TOST procedure aims to demonstrate their equivalence by testing if the difference is small enough to be considered clinically insignificant.
The regulatory standard for bioequivalence is that the 90% confidence interval for the geometric mean ratio of the test product to the reference product for both AUC and Cmax must fall within the acceptance range of 80% to 125%. If the 90% confidence interval for both pharmacokinetic parameters lies entirely within this range, the two products are considered bioequivalent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Multiple-dose pharmacokinetics of this compound and its impact on intestinal flora of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. Cefaclor pharmacokinetic parameters: serum concentrations determined by a new high-performance liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefprozil and Other Oral Cephems Against Clinically Significant Bacteria
An objective review of in vitro activity and clinical efficacy supported by experimental data for researchers, scientists, and drug development professionals.
Cefprozil, a second-generation oral cephalosporin, has demonstrated a broad spectrum of activity against common pathogens implicated in respiratory tract and skin infections. This guide provides a comparative analysis of this compound's efficacy against other oral cephems, supported by in vitro susceptibility data and clinical trial outcomes.
In Vitro Antimicrobial Activity
The in vitro potency of this compound has been extensively evaluated against key clinical isolates. The following tables summarize the Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC90), offering a direct comparison with other oral cephalosporins.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Key Respiratory Pathogens
| Organism | This compound | Cefaclor | Cefuroxime axetil | Cefixime | Cefpodoxime | Loracarbef | Amoxicillin/Clavulanate |
| Streptococcus pneumoniae | 0.125[1] | 0.38[1] | 1.0 | 1.0 | 0.7[2] | 1.0[2] | - |
| Haemophilus influenzae | 4[1] | 2 | - | - | - | - | 0.5 |
| Moraxella catarrhalis | 1 | - | - | - | - | - | - |
Data compiled from multiple sources.
This compound demonstrates potent activity against Streptococcus pneumoniae, being 2-4 times more active than cefaclor. Against β-lactamase producing strains of Haemophilus influenzae, this compound shows susceptibility with an MIC90 of 2-4 mg/l. For Moraxella catarrhalis, this compound is also effective.
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Other Clinically Relevant Bacteria
| Organism | This compound | Cefaclor | Cephalexin | Cefixime |
| Gram-positive cocci | 2-4x more active than Cefaclor & Cephalexin | - | - | Limited activity |
| Gram-negative bacilli | Similar to Cefaclor | Similar to this compound | 2-4x less active than this compound | More active |
| Staphylococci | - | - | - | Inactive (MIC90 32 mg/l) |
Data compiled from a comparative study.
In general, this compound is at least two to four times more active against gram-positive cocci than cefaclor and cephalexin. Against gram-negative bacilli, its activity is comparable to cefaclor, while cefixime is more potent. Notably, cefixime has limited activity against gram-positive organisms, particularly staphylococci.
Clinical Efficacy
Clinical trials have consistently demonstrated high success rates for this compound in treating respiratory tract infections.
Table 3: Comparative Clinical Efficacy in Lower Respiratory Tract Infections
| Comparison | Indication | This compound Clinical Response | Comparator Clinical Response |
| This compound vs. Cefaclor | Acute Bronchitis | 88% | 88% |
| This compound vs. Cefaclor | Acute Exacerbations of Chronic Bronchitis | 80% | 62% |
| This compound vs. Cefaclor | Pneumonia | 82% | 79% |
| This compound vs. Cefuroxime axetil | Bronchitis | 96% | 83% (P < .03) |
| This compound vs. Amoxicillin/Clavulanate | Bronchitis | 91% | 87% |
Data from multicenter comparative studies.
In the treatment of acute bronchitis, this compound showed comparable efficacy to Cefaclor. For acute exacerbations of chronic bronchitis, this compound demonstrated a higher clinical response rate than Cefaclor. A study comparing this compound to Cefuroxime axetil for bronchitis found a significantly higher satisfactory clinical response with this compound.
Table 4: Comparative Bacteriological Eradication Rates
| Comparison | Indication | This compound Eradication Rate | Comparator Eradication Rate |
| This compound vs. Cefaclor | Lower Respiratory Tract Infections | 82% | 78% |
| This compound vs. Cefuroxime axetil | Bronchitis | 100% | 92% |
| This compound vs. Amoxicillin/Clavulanate | Bronchitis | 95% | 96% |
Data from comparative clinical trials.
This compound achieved high bacteriological eradication rates, comparable or superior to comparator drugs in several studies.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methods as outlined by the National Committee for Clinical Laboratory Standards (NCCLS).
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Methodology Details:
-
Agar Dilution Method: This method involves incorporating serial dilutions of the antimicrobial agent into Mueller-Hinton agar. For fastidious organisms like Streptococcus pyogenes and Haemophilus influenzae, the agar is supplemented with 5% sheep blood or Haemophilus Test Medium Agar, respectively. A standardized inoculum is then spotted onto the agar surface.
-
Broth Microdilution Method: This technique is used for determining the susceptibility of organisms like S. pneumoniae. It involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium, such as Mueller-Hinton broth supplemented with laked horse blood, in microtiter plates.
-
Incubation: Inoculated plates or trays are incubated at 35°C for 18 to 24 hours. For H. influenzae, incubation is performed in a 5% CO2 atmosphere.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents visible growth of the organism.
Logical Relationship of Efficacy Evaluation
Caption: Drug Efficacy Evaluation Pipeline.
References
A Comparative Guide to Method Validation for the Quantification of Cefprozil Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of impurities in the second-generation cephalosporin antibiotic, Cefprozil. Ensuring the purity of pharmaceutical ingredients is paramount for drug safety and efficacy, making robust and reliable analytical methods a critical component of the drug development and manufacturing process.[1] This document details and contrasts the performance of various techniques, offering supporting experimental data to aid in the selection of the most appropriate method for your specific needs.
Introduction to this compound and Its Impurities
This compound is a broad-spectrum oral antibiotic used to treat a variety of bacterial infections.[2][3] It exists as a mixture of two diastereoisomers, (Z)-Cefprozil and (E)-Cefprozil, with the (Z)-isomer being the more pharmacologically active component.[2][3] The manufacturing process and subsequent storage can lead to the formation of process-related impurities and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have strict guidelines for the reporting, identification, and quantification of these impurities.
Commonly encountered impurities in this compound include this compound EP Impurity A, B, D, F, H, and M, among others. The accurate quantification of these impurities is essential for ensuring the quality and safety of the final drug product.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of this compound impurities are based on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method, with the European Pharmacopoeia (Ph. Eur.) providing a standardized monograph. Alternative methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and spectrophotometric methods, have also been developed and validated.
Table 1: Comparison of HPLC Methods for this compound Impurity Quantification
| Parameter | Method 1: European Pharmacopoeia (Ph. Eur.) HPLC | Method 2: Alternative RP-HPLC | Method 3: UPLC-MS/MS |
| Principle | Reversed-Phase HPLC with UV detection | Reversed-Phase HPLC with UV detection | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry |
| Stationary Phase | Hypersil GOLD aQ or equivalent C18 column | Hypersil Thermo C18 (250mm x 4.6 mm, 5 µm) | Reverse-phase C18 column |
| Mobile Phase | Gradient elution with a mixture of ammonium phosphate buffer and acetonitrile. | Isocratic elution with acetonitrile and monobasic ammonium phosphate buffer (50:50 v/v). | Gradient elution with 0.5% formic acid and acetonitrile. |
| Detection | UV at 280 nm | UV at 280 nm | Positive ion mode mass spectrometry (m/z 391.2→114.0 for this compound) |
| Linearity Range | Not explicitly stated, but suitable for ICH quantification limits (0.15%) | 20-100 µg/ml | 0.025–15 μg/mL for cis-cefprozil and 0.014–1.67 μg/mL for trans-cefprozil |
| Accuracy (% Recovery) | Not explicitly stated | 98.78–101.24% | 93.1% for cis-isomer and 103.0% for trans-isomer |
| Precision (%RSD) | High precision in retention time and peak area demonstrated. | <2% | Intra- and inter-assay precision < 14.3% |
| Key Advantages | Official pharmacopoeial method, widely accepted. | Simple, precise, and accurate. | High sensitivity and selectivity, suitable for complex matrices like plasma. |
| Key Disadvantages | May require specific reference standards for all impurities. | May not be as sensitive as UPLC-MS/MS. | Requires more sophisticated and expensive instrumentation. |
Table 2: Comparison of Alternative Methods for this compound Analysis
| Parameter | Method 4: HPTLC | Method 5: Spectrophotometry |
| Principle | High-Performance Thin-Layer Chromatography with densitometric analysis. | Colorimetric reaction with a chromogenic agent or direct reaction with sodium hydroxide. |
| Stationary Phase | Aluminum plates precoated with silica gel 60 F254. | Not applicable |
| Mobile Phase | Ethyl acetate–acetone–methanol–water–glacial acetic acid (7.5:2.5:2.5:1.5:0.5 v/v). | Not applicable |
| Detection | Densitometric analysis at 280 nm. | Absorbance measurement at 408 nm or 486 nm. |
| Linearity Range | 200–5000 ng/band | 5–25 µg/ml |
| Accuracy (% Recovery) | 98.78–101.24% | Not explicitly stated |
| Precision (%RSD) | <1.5% | Not explicitly stated |
| Key Advantages | Can be used for stability-indicating studies and characterization of degradation products. | Simple, rapid, and cost-effective for the determination of the bulk drug. |
| Key Disadvantages | May have lower resolution compared to HPLC. | Less specific and not suitable for quantifying individual impurities in the presence of others. |
Experimental Protocols
Method 1: European Pharmacopoeia (Ph. Eur.) HPLC Method
This method is the benchmark for this compound impurity testing.
Chromatographic Conditions:
-
Column: A stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica gel for chromatography (C18). A Hypersil GOLD aQ column has been shown to provide sufficient separation.
-
Mobile Phase A: A solution of 11.5 g/L of monobasic ammonium phosphate in water, with the pH adjusted to 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A specific gradient program is used as defined in the Ph. Eur. monograph.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV spectrophotometer at 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Test Solution: Dissolve an accurately weighed quantity of the this compound substance in the mobile phase A to obtain a solution with a known concentration (e.g., 0.3 mg/mL).
-
Reference Solutions: Prepare solutions of this compound and its impurity reference standards in mobile phase A at appropriate concentrations.
System Suitability:
-
The system suitability is assessed by injecting a solution containing this compound and known impurities. The resolution between critical peak pairs (e.g., this compound Z-isomer and impurity F) should meet the pharmacopoeial requirements.
Method 2: Alternative RP-HPLC Method
This method offers a simpler isocratic approach.
Chromatographic Conditions:
-
Column: Hypersil Thermo C18 (250mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and monobasic ammonium phosphate buffer (pH 4.4) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound standard in the mobile phase (e.g., 100 µg/mL).
-
Sample Solution: For tablet dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a specific weight of this compound is dissolved in the mobile phase to achieve a known concentration.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful method implementation.
Caption: Workflow for this compound Impurity Analysis by HPLC.
Forced Degradation Studies
To ensure the stability-indicating nature of an analytical method, forced degradation studies are performed. This compound is subjected to various stress conditions to induce the formation of degradation products.
Caption: Forced Degradation Pathway for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound impurities depends on various factors, including the specific requirements of the analysis, available instrumentation, and regulatory expectations. The European Pharmacopoeia HPLC method remains the gold standard for quality control and batch release testing. However, alternative HPLC, HPTLC, and spectrophotometric methods can offer advantages in terms of simplicity, cost-effectiveness, or suitability for specific applications like stability studies. For analyses requiring the highest sensitivity and selectivity, particularly in biological matrices, a UPLC-MS/MS method is the most appropriate choice. Thorough method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cefprozil
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Cefprozil, a second-generation cephalosporin antibiotic, requires specific disposal procedures to mitigate the risks of environmental contamination and the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste generated in a laboratory setting.
General Principles for this compound Waste Management
All waste containing this compound, including pure compounds, stock solutions, and contaminated labware, should be treated as hazardous chemical waste.[1] Improper disposal, such as sewering, can introduce active pharmaceutical ingredients (APIs) into waterways, contributing to ecological harm and the proliferation of antibiotic resistance.[2] Therefore, complete inactivation of the this compound molecule is a critical step before final disposal.
The primary methods for inactivating this compound in a laboratory setting are chemical hydrolysis and thermal decomposition. The choice of method depends on the nature of the waste (liquid or solid) and the available facilities.
Inactivation and Disposal Protocols
The following tables summarize the recommended operational parameters for the chemical and thermal inactivation of this compound waste.
Table 1: Chemical Inactivation of Liquid this compound Waste
| Parameter | Recommended Value | Notes |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | A readily available and effective reagent for hydrolyzing the β-lactam ring of cephalosporins.[1] |
| Treatment Duration | Overnight (approximately 12-16 hours) | Stirring the mixture at ambient temperature is sufficient for complete degradation of many β-lactam antibiotics.[1] |
| Final pH Adjustment | 6.0 - 8.0 | Neutralize the solution with an appropriate acid (e.g., 1 M Hydrochloric Acid) before disposal. |
Table 2: Thermal Inactivation of this compound Waste
| Method | Temperature | Duration | Applicable Waste Types |
| Autoclaving | 121°C - 132°C | ≥ 60 minutes (at 121°C) or ≥ 30 minutes (at 132°C) | Liquid waste, contaminated labware, and solid waste. Longer cycles may be necessary for dense loads.[3] |
| Incineration | 850°C - 1200°C | Varies by facility | Solid waste, sharps, and expired pharmaceuticals. This method ensures complete destruction of the API. |
Experimental Protocols
Method 1: Alkaline Hydrolysis for Liquid this compound Waste
This protocol is suitable for aqueous solutions containing this compound, such as expired stock solutions or contaminated media. The alkaline conditions effectively cleave the β-lactam ring, rendering the antibiotic inactive.
Materials:
-
Waste container (chemically resistant)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Segregation: Collect all liquid waste containing this compound in a designated, clearly labeled, and chemically resistant container.
-
Alkaline Treatment: In a well-ventilated area or a fume hood, add an equal volume of 1 M NaOH solution to the this compound waste.
-
Inactivation: Stir the mixture and allow it to stand at ambient temperature overnight (at least 12 hours) to ensure complete hydrolysis of the β-lactam ring.
-
Neutralization: After the inactivation period, slowly add 1 M HCl to the solution while monitoring the pH. Continue adding acid until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized, inactivated solution can now be disposed of down the sanitary sewer in accordance with local regulations.
Method 2: Thermal Decomposition for Solid and Liquid this compound Waste
Thermal decomposition through autoclaving or incineration is a highly effective method for destroying the this compound molecule.
A. Autoclaving
Procedure for Liquid and Solid Waste:
-
Preparation: Place this compound-contaminated materials (e.g., agar plates, culture tubes, pipette tips, gloves) in an autoclavable biohazard bag. For liquid waste, ensure it is in an autoclavable container with a loosened cap to allow for steam penetration and pressure equalization.
-
Loading: Place the waste in the center of the autoclave to ensure optimal steam exposure. Do not overpack the autoclave to allow for proper steam circulation.
-
Autoclave Cycle: Run the autoclave at a minimum of 121°C for at least 60 minutes. For denser loads, a longer cycle time may be required.
-
Verification: Use chemical indicator strips or biological indicators to verify that the proper temperature and steam penetration have been achieved.
-
Final Disposal: After the cycle is complete and the waste has cooled, the autoclaved material can be disposed of in the regular laboratory trash, in compliance with institutional guidelines.
B. Incineration
Procedure for Solid Waste:
-
Segregation: Collect all solid this compound waste, including contaminated labware and animal bedding, in a designated and properly labeled hazardous waste container.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
-
High-Temperature Incineration: The waste will be transported to a facility for high-temperature incineration, typically operating between 850°C and 1200°C, which ensures the complete destruction of the this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cefprozil
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cefprozil. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.
This compound is classified as a sensitizer and can cause eye irritation, allergic skin reactions, and asthma-like symptoms if inhaled[1]. Adherence to these guidelines is crucial to minimize exposure and mitigate potential health risks.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound and disposed of as contaminated waste. The inner glove should be removed before leaving the work area.[2][3] |
| Body Protection | Disposable Gown | A low-permeability, solid-front disposable gown with long sleeves and tight-fitting cuffs is required. Gowns should not be worn outside the designated handling area.[2][3] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn in conjunction with goggles when handling the powder or preparing solutions to protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-rated respirator is required when handling this compound powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation. |
Operational Plan: From Receipt to Disposal
The following step-by-step protocols provide guidance for the safe handling of this compound throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled as a hazardous substance area.
2. Handling and Preparation:
-
All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.
-
Before handling, ensure all required PPE is donned correctly.
-
When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or apply cosmetics in the handling area.
3. Spill Response:
-
Minor Spill:
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully clean the area with a suitable decontaminating solution.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Prevent entry and contact emergency personnel.
-
4. Disposal Plan:
-
All this compound waste, including contaminated PPE (gloves, gowns, etc.), and cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste through a licensed hazardous material disposal company, following all federal, state, and local regulations. Product may be burned in an incinerator equipped with an afterburner and scrubber.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
